Mevalonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,5-dihydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314151 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
17817-88-8, 150-97-0 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 27 °C | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mevalonic Acid Biosynthesis and Core Enzymology
Initial Substrates and Committed Steps in Mevalonic Acid Synthesis
The biosynthesis of this compound begins with the simple two-carbon molecule, acetyl-coenzyme A (acetyl-CoA), which serves as the sole carbon source for the pathway. wikipedia.orgcreative-proteomics.com The process is initiated in the cytosol and involves a sequence of two primary condensation reactions. creative-proteomics.comfiveable.meyoutube.com
First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. numberanalytics.comcreative-proteomics.comnumberanalytics.com This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase (also known as thiolase). numberanalytics.comcreative-proteomics.comnih.gov The chemical mechanism involves the formation of a covalent acetyl-S-enzyme intermediate, releasing the first Coenzyme A (CoASH). Subsequently, a carbanion from the second acetyl-CoA molecule attacks this intermediate to produce acetoacetyl-CoA. nih.gov
Next, a third molecule of acetyl-CoA condenses with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). wikipedia.orgnumberanalytics.comnumberanalytics.com This step is catalyzed by the enzyme HMG-CoA synthase. numberanalytics.comcreative-proteomics.comnumberanalytics.com The cytosolic isoform of this enzyme is specifically involved in the mevalonate (B85504) pathway. youtube.comnih.gov The formation of HMG-CoA marks the completion of the initial phase leading up to the pathway's most critical regulatory step. numberanalytics.comcreative-proteomics.com
Enzymatic Conversion of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) to this compound
(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + CoASH nih.gov
This crucial step proceeds through a two-step reduction process, which first produces a bound mevaldyl-CoA intermediate. This thiohemiacetal then collapses, releasing CoASH and forming mevaldehyde. A second NADPH molecule then reduces mevaldehyde to the final product, mevalonate. nih.govnih.gov Due to its role as the key regulatory point, HMGR is the primary target of the statin class of cholesterol-lowering drugs. wikipedia.orgresearchgate.netnih.gov
Subsequent Phosphorylation and Decarboxylation Steps of this compound
Following its synthesis, this compound undergoes a series of ATP-dependent reactions to form the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP). numberanalytics.comfiveable.menih.gov This "lower" part of the mevalonate pathway involves two sequential phosphorylation events followed by a decarboxylation. wikipedia.orgnih.govnih.gov
First Phosphorylation: Mevalonate is first phosphorylated at its 5-hydroxyl group by the enzyme mevalonate kinase (MVK). wikipedia.orgnumberanalytics.com This reaction consumes one molecule of ATP to produce mevalonate-5-phosphate (also called phosphothis compound). wikipedia.orgnih.govnih.gov
Second Phosphorylation: The newly formed mevalonate-5-phosphate is then phosphorylated a second time by the enzyme phosphomevalonate kinase (PMK). wikipedia.orgnumberanalytics.comtaylorandfrancis.com This step also requires ATP and results in the formation of mevalonate-5-pyrophosphate. nih.govcapes.gov.br
Decarboxylation: The final step is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by the enzyme mevalonate-5-pyrophosphate decarboxylase (MVD). wikipedia.orgnih.govnih.gov This reaction removes the carboxyl group as CO₂ and yields the final product, isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov
In eukaryotes, these three enzymatic steps convert mevalonate into IPP, which is the fundamental building block for all isoprenoids. wikipedia.orgnih.gov
Table 1: Overview of this compound Pathway Reactions
| Step | Substrate(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA + CoASH |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA + 2 NADPH | HMG-CoA Reductase (HMGR) | This compound + 2 NADP⁺ + CoASH |
| 4 | This compound + ATP | Mevalonate Kinase (MVK) | Mevalonate-5-Phosphate + ADP |
| 5 | Mevalonate-5-Phosphate + ATP | Phosphomevalonate Kinase (PMK) | Mevalonate-5-Pyrophosphate + ADP |
Key Enzymes Catalyzing this compound Pathway Reactions: Molecular Structure and Catalytic Mechanisms
The enzymes that catalyze the core reactions of mevalonate biosynthesis are structurally and mechanistically distinct, reflecting their specific roles in the pathway.
Molecular Structure: HMGR enzymes are categorized into two classes: Class I, found in eukaryotes and some archaea, and Class II, present in eubacteria. nih.govnih.gov Human HMGR is a transmembrane protein anchored in the endoplasmic reticulum, consisting of 888 amino acids. wikipedia.orgnih.gov It possesses an N-terminal domain with eight transmembrane segments and a C-terminal catalytic domain that resides in the cytosol. wikipedia.orgnih.gov The catalytic portion of human HMGR forms a tight tetramer, an oligomeric state that influences its activity. researchgate.netnih.gov
Catalytic Mechanism: The catalytic mechanism of HMGR is complex, involving large-scale domain motions and multiple chemical steps. acs.org The active site binds both HMG-CoA and NADPH. nih.gov The reduction of HMG-CoA to mevalonate occurs in two discrete steps. First, a hydride from NADPH reduces the thioester of HMG-CoA to a thiohemiacetal intermediate, mevaldyl-CoA. This intermediate then collapses to form mevaldehyde and release CoASH. In the second step, a second NADPH molecule provides another hydride to reduce mevaldehyde to mevalonate. nih.govnih.gov Kinetic and structural studies have identified several key amino acid residues as crucial for catalysis, including a lysine, a histidine, an aspartate, and a glutamate. nih.govnih.gov
Molecular Structure: MVK is a key enzyme that belongs to the GHMP superfamily of kinases (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase). nih.govresearchgate.net These kinases share conserved structural motifs despite low sequence identity. nih.gov The enzyme exists as a homodimer in mammals, with each subunit adopting a compact α/β conformation that is divided into an N-terminal and a C-terminal domain. nih.govresearchgate.net A deep cavity located at the interface of these two domains serves as the binding site for the substrates, mevalonate and ATP. nih.gov
Catalytic Mechanism: MVK catalyzes the transfer of the γ-phosphate from ATP to the 5-hydroxyl group of mevalonate. nih.gov While a catalytic base mechanism was initially proposed, recent computational studies suggest a direct phosphorylation mechanism. qub.ac.ukrsc.org In this model, the hydroxyl group of mevalonate directly performs a nucleophilic attack on the γ-phosphorus of ATP. qub.ac.uk The process induces significant conformational changes in a flexible loop of the enzyme. rsc.org Residues such as Arg241 are critical for organizing the triphosphate tail of ATP for an in-line phosphate (B84403) transfer and for stabilizing the negative charge that develops during bond cleavage. rsc.org Asp204 is believed to coordinate the essential Mg²⁺ ion. rsc.org
Molecular Structure: PMK catalyzes the second phosphorylation step in the pathway. nih.govwikipedia.org Unlike bacterial PMK, animal PMK enzymes are members of the nucleoside monophosphate (NMP) kinase family. nih.govnih.gov While no crystal structure for the human enzyme is available, models suggest it contains characteristic features of the NMP kinase family, including a "lid" region that covers the catalytic loop. nih.govnih.gov
Catalytic Mechanism: PMK facilitates the transfer of the γ-phosphate from ATP to mevalonate-5-phosphate. capes.gov.brnih.gov The catalytic mechanism involves significant conformational changes upon substrate binding, which brings the two phosphate-bearing substrates into close proximity for the reaction to occur. nih.gov The binding of mevalonate-5-phosphate causes the enzyme structure to adopt a more closed conformation, while the subsequent binding of Mg-ADP opens it up. nih.gov The catalysis is highly dependent on multiple conserved basic residues within the active site, which are thought to help neutralize the negative charges of the phosphate groups during the formation of the pentacoordinate transition state. nih.gov Mutational studies have shown that residues R110, K48, and R73 are critical for catalytic activity, while R111, R84, and R141 are important for binding mevalonate-5-phosphate and ATP, respectively. nih.gov
Table 2: Key Features of this compound Pathway Enzymes
| Enzyme | Enzyme Commission (EC) Number | Enzyme Family/Class | Substrate(s) | Product |
|---|---|---|---|---|
| HMG-CoA Reductase (HMGR) | EC 1.1.1.34 (NADPH) | Class I Oxidoreductase | HMG-CoA, NADPH | This compound, NADP⁺, CoASH |
| Mevalonate Kinase (MVK) | EC 2.7.1.36 | GHMP Kinase Superfamily | This compound, ATP | Mevalonate-5-Phosphate, ADP |
| Phosphomevalonate Kinase (PMK) | EC 2.7.4.2 | Nucleoside Monophosphate (NMP) Kinase Family (animal) | Mevalonate-5-Phosphate, ATP | Mevalonate-5-Pyrophosphate, ADP |
Mevalonate Diphosphate (B83284) Decarboxylase (MVD)
Mevalonate diphosphate decarboxylase (MVD), also known as diphosphomevalonate decarboxylase, is a key enzyme in the mevalonate pathway. wikipedia.org It catalyzes the final step in this pathway, an ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl diphosphate (IPP), a fundamental building block for the biosynthesis of a vast array of isoprenoids. nih.govnih.gov This reaction is crucial for numerous cellular processes across a wide range of organisms, from bacteria to humans. wikipedia.orgnih.gov
ATP + (R)-5-diphosphomevalonate ⇌ ADP + phosphate + isopentenyl diphosphate + CO₂ wikipedia.org
MVD is classified as a carboxy-lyase, an enzyme that cleaves carbon-carbon bonds. wikipedia.org Its systematic name is ATP:(R)-5-diphosphomevalonate carboxy-lyase (ATP-dependent, isopentenyl-diphosphate-forming). wikipedia.org The enzyme belongs to the GHMP kinase superfamily, which also includes galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase, sharing structural and functional similarities with these enzymes. wikipedia.orgnih.gov
Enzymatic Mechanism and Structure:
The catalytic mechanism of MVD involves a sequential ordered binding of its two substrates: mevalonate 5-diphosphate (MVAPP) followed by ATP. escholarship.org The process can be broadly divided into two main stages: phosphorylation of the C3-hydroxyl group of MVAPP, forming a reactive intermediate, followed by a concerted dephosphorylation and decarboxylation to yield the final products. wikipedia.org This intricate process is facilitated by the precise positioning of key amino acid residues within the enzyme's active site and the presence of a divalent cation, typically Mg²⁺, which is essential for the decarboxylation reaction. nih.govnih.gov
Structurally, MVD functions as a homodimer in various organisms, including humans, rats, yeast, and Arabidopsis. nih.gov The crystal structures of MVD from several species have been elucidated, providing significant insights into its function. A prominent feature is the phosphate-binding loop (P-loop), a conserved motif among GHMP kinases, which plays a crucial role in stabilizing the nucleotide triphosphate. wikipedia.org Upon substrate binding, conformational changes occur, including the movement of a large loop to modulate the ATP binding pocket and the bending of the P-loop over the active site to correctly orient the substrates for catalysis. escholarship.orgresearchgate.net
Key Active Site Residues:
Several amino acid residues are critical for the catalytic activity of MVD. These residues are highly conserved across different species, highlighting their fundamental role in the enzyme's function.
| Organism | Key Residue | Function | Reference |
| Homo sapiens | Arginine-161 (Arg-161) | Interacts with the C1 carbonyl of MVAPP. | wikipedia.org |
| Homo sapiens | Asparagine-17 (Asn-17) | Important for hydrogen bonding with Arg-161. | wikipedia.org |
| Homo sapiens | Serine-127 (Ser-127) | Aids in the orientation of the phosphoryl chain for phosphate transfer. | wikipedia.org |
| Homo sapiens | Aspartate-305 (Asp-305) | Acts as a general base catalyst, deprotonating the C3-hydroxyl of MVAPP. | wikipedia.org |
| Staphylococcus epidermidis | Aspartate-283 (Asp-283) | Functions as a catalytic base and is essential for the proper orientation of the MVAPP C3-hydroxyl group. | nih.gov |
| Conserved | Lysine | Triggers the dissociative phosphoryl transfer from ATP to MVAPP. | researchgate.net |
| Conserved | P-loop residues (e.g., Ala-105, Ser-106, Ser-107, Ala-108 in humans) | Stabilize the nucleotide triphosphoryl moiety. | wikipedia.org |
Functional Significance in Different Organisms:
MVD plays a vital and conserved role in the biosynthesis of isoprenoids across diverse life forms, although the ultimate purpose of these isoprenoids can vary.
| Organism/Group | Primary Function of MVD/Mevalonate Pathway | Subcellular Localization | Reference |
| Mammals | Biosynthesis of cholesterol, steroid hormones, bile acids, vitamin D, dolichol, and ubiquinone. | Primarily in the liver. | wikipedia.org |
| Fungi (e.g., Aspergillus oryzae, Candida albicans) | Ergosterol (B1671047) biosynthesis, essential for cell viability, growth, sporulation, and stress tolerance. | Vacuole (A. oryzae). | nih.gov |
| Gram-positive bacteria (e.g., Enterococcus faecalis, Staphylococcus epidermidis) | Essential for peptidoglycan and polyisoprenoid biosynthesis. | Cytosol. | wikipedia.orgnih.gov |
| Higher Plants (e.g., Arabidopsis thaliana) | Production of growth regulators (gibberellins, abscisic acid), photosynthetic pigments, phytoalexins, and other defense compounds. | Not specified in the provided context. | nih.gov |
Regulation:
The expression and activity of MVD are subject to regulation. In the fungus Candida albicans, the level of MVD expression is influenced by the carbon source in the growth medium, the growth phase of the organism, and its morphological form (yeast-like or hyphal). nih.gov In Aspergillus oryzae, the expression of the gene encoding MVD changes at different growth stages and under various abiotic stress conditions. nih.gov In some cases, feedback regulation mechanisms within the ergosterol biosynthesis pathway can influence the expression of genes upstream of MVD. nih.govfrontiersin.org
Isoprenoid Biosynthesis Downstream of Mevalonic Acid
Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Core Isoprenoid Precursors
The conversion of mevalonic acid into the core isoprenoid precursors, IPP and DMAPP, represents the final stage of the mevalonate (B85504) pathway. wikipedia.orgnih.gov This transformation is an energy-dependent process involving a series of enzymatic reactions.
The process commences with the phosphorylation of mevalonate. In eukaryotes, mevalonate is phosphorylated twice. The first phosphorylation at the 5-OH position is catalyzed by mevalonate kinase (MVK), yielding mevalonate-5-phosphate. wikipedia.orgoup.com Subsequently, phosphomevalonate kinase (PMK) catalyzes a second phosphorylation to produce mevalonate-5-pyrophosphate. wikipedia.org The final step is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by the enzyme mevalonate-5-pyrophosphate decarboxylase, which results in the formation of IPP. wikipedia.org IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. nih.govtandfonline.com
Table 1: Key Enzymes in the Conversion of Mevalonate to IPP and DMAPP
| Enzyme | Function |
| Mevalonate Kinase (MVK) | Phosphorylates mevalonate to mevalonate-5-phosphate. wikipedia.org |
| Phosphomevalonate Kinase (PMK) | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. wikipedia.org |
| Mevalonate-5-pyrophosphate Decarboxylase | Catalyzes the decarboxylation of mevalonate-5-pyrophosphate to yield IPP. wikipedia.org |
| Isopentenyl Pyrophosphate Isomerase | Interconverts IPP and DMAPP. nih.govtandfonline.com |
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) Synthesis
Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are key linear isoprenoid chain intermediates derived from the condensation of IPP and DMAPP units. Their synthesis is a crucial branching point in the isoprenoid pathway, providing the precursors for a multitude of essential biomolecules. nih.gov
The synthesis of these longer-chain isoprenoids is catalyzed by a class of enzymes known as prenyltransferases. The process begins with the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by geranyl pyrophosphate synthase, to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).
FPP, a 15-carbon molecule, is then synthesized by the enzyme farnesyl pyrophosphate synthase (FPPS), which catalyzes the condensation of GPP with another molecule of IPP. nih.gov Further elongation occurs when geranylgeranyl pyrophosphate synthase (GGPPS) adds another IPP unit to FPP, resulting in the 20-carbon GGPP. nih.gov
Both FPP and GGPP are critical for various cellular processes, including protein prenylation, a post-translational modification where these isoprenoid chains are attached to proteins, influencing their localization and function. nih.gov
Diverse Classes of Mevalonate-Derived Isoprenoids and Their Biological Functions
The isoprenoid precursors synthesized from this compound give rise to a vast and functionally diverse array of molecules. These compounds are integral to numerous biological processes, from maintaining membrane structure to cell signaling and energy production.
Sterols are a critical class of lipids characterized by a four-fused ring structure. creative-proteomics.com In animals, the most prominent sterol is cholesterol, which is synthesized via the mevalonate pathway. byjus.com The synthesis of cholesterol is a complex process that begins with the condensation of two molecules of farnesyl pyrophosphate to form squalene (B77637). nih.gov Squalene then undergoes cyclization to form lanosterol (B1674476), the first sterol in the pathway, which is subsequently converted to cholesterol through a series of enzymatic reactions. nih.govlibretexts.org
Biological Functions of Sterols and Their Derivatives:
Membrane Structure: Cholesterol is a vital component of animal cell membranes, where it modulates membrane fluidity and permeability. metwarebio.commetwarebio.com
Steroid Hormones: Cholesterol is the precursor for the synthesis of all steroid hormones, which are classified into five major groups: glucocorticoids, mineralocorticoids, androgens, estrogens, and progestogens. oncohemakey.comcolostate.edu These hormones regulate a wide range of physiological processes, including metabolism, inflammation, and reproduction. creative-proteomics.com
Bile Acids: In the liver, cholesterol is catabolized into bile acids, such as cholic acid and chenodeoxycholic acid. researchgate.netnih.govwikipedia.org Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. nih.gov
Vitamin D: Cholesterol is a precursor for the synthesis of vitamin D. heartuk.org.uk In the skin, 7-dehydrocholesterol, a cholesterol derivative, is converted to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B (UVB) radiation. lumenlearning.compatsnap.comnih.gov Vitamin D is crucial for calcium homeostasis and bone health. lumenlearning.com
Dolichols are long-chain polyisoprenoid alcohols that are synthesized from the isoprenoid pathway. nih.govcdnsciencepub.com They consist of a variable number of isoprene (B109036) units, typically ranging from 14 to 24 in humans. nih.gov The phosphorylated form, dolichyl phosphate (B84403), plays an essential role in the synthesis of N-linked glycoproteins. nih.govcdnsciencepub.com
Biological Functions of Dolichols:
N-linked Glycosylation: Dolichyl phosphate acts as a lipid carrier for an oligosaccharide chain that is transferred to asparagine residues of newly synthesized proteins in the endoplasmic reticulum. wikipedia.orgoup.com This process, known as N-linked glycosylation, is critical for the proper folding, stability, and function of many proteins. oup.com
Biomarker for Aging: Levels of dolichol have been observed to increase in the human brain with age, suggesting its potential use as a biomarker for the aging process. wikipedia.org
Ubiquinones, also known as Coenzyme Q (CoQ), are lipid-soluble benzoquinones with a long isoprenoid side chain. numberanalytics.com The length of this side chain varies among species, with humans primarily synthesizing Coenzyme Q10. The synthesis of the isoprenoid tail of ubiquinone is dependent on the mevalonate pathway. nih.gov
Biological Functions of Ubiquinones:
Electron Transport Chain: Ubiquinone is a critical component of the mitochondrial electron transport chain, where it functions as an electron carrier, facilitating the production of ATP, the main energy currency of the cell. numberanalytics.comeasybiologyclass.com
Antioxidant: In its reduced form, ubiquinol, it acts as a potent antioxidant, protecting cellular membranes, proteins, and DNA from oxidative damage caused by free radicals. nih.govresearchgate.net
Carotenoids are a large class of pigments synthesized by plants and some microorganisms from the isoprenoid precursors IPP and DMAPP. researchgate.net Animals cannot synthesize carotenoids and must obtain them through their diet. biologydictionary.net These tetraterpenoid compounds are responsible for the yellow, orange, and red colors of many fruits and vegetables. biologydictionary.net
Biological Functions of Carotenoids:
Photosynthesis: In photosynthetic organisms, carotenoids act as accessory pigments, absorbing light energy and transferring it to chlorophyll. wikipedia.org They also play a crucial role in photoprotection by quenching singlet oxygen and dissipating excess light energy. wikipedia.orgnih.gov
Antioxidants: Carotenoids are powerful antioxidants that can neutralize reactive oxygen species, thereby protecting cells from oxidative damage. nih.govrroij.com
Provitamin A Activity: Certain carotenoids, such as β-carotene, can be converted into vitamin A (retinol) in the body. wikipedia.org Vitamin A is essential for vision, immune function, and cell growth. rroij.com
Table 2: Summary of Mevalonate-Derived Isoprenoids and Their Functions
| Class of Isoprenoid | Examples | Key Functions |
| Sterols | Cholesterol | Membrane structure, precursor to steroid hormones, bile acids, and vitamin D. metwarebio.commetwarebio.com |
| Steroid Hormones | Cortisol, Testosterone, Estradiol | Regulation of metabolism, inflammation, and reproduction. creative-proteomics.com |
| Bile Acids | Cholic acid, Chenodeoxycholic acid | Digestion and absorption of dietary fats. nih.gov |
| Vitamin D | Cholecalciferol | Calcium homeostasis, bone health. lumenlearning.com |
| Dolichols | Dolichyl phosphate | N-linked glycosylation of proteins. nih.govcdnsciencepub.com |
| Ubiquinones | Coenzyme Q10 | Electron transport chain, antioxidant. numberanalytics.comnih.gov |
| Carotenoids | β-carotene, Lycopene (B16060), Lutein | Photosynthesis, antioxidant, provitamin A activity. wikipedia.orgnih.govrroij.com |
Sesquiterpenes, Diterpenes, and Triterpenes
The biosynthetic pathways leading to sesquiterpenes, diterpenes, and triterpenes are complex and highly branched, originating from isoprenoid precursors derived from the this compound pathway. These pathways give rise to a vast array of structurally diverse natural products with significant biological activities.
The C15 precursor, farnesyl pyrophosphate (FPP), serves as the entry point for the biosynthesis of all sesquiterpenes. pnas.org Similarly, the C20 precursor, geranylgeranyl pyrophosphate (GGPP), is the substrate for the synthesis of the diterpene family of compounds. researchgate.netresearchgate.net Triterpenes, with their characteristic C30 backbone, are synthesized from the head-to-head condensation of two molecules of FPP to form squalene, which is then typically epoxidized before cyclization. researchgate.netnih.gov The cyclization reactions, catalyzed by a diverse group of enzymes known as terpene synthases and cyclases, are key to generating the remarkable structural variety observed in these classes of compounds. nih.gov
Sesquiterpene Biosynthesis
Sesquiterpenes are a diverse class of C15 terpenoids derived from farnesyl pyrophosphate (FPP). tandfonline.com The cyclization of FPP, catalyzed by various sesquiterpene synthases, can produce a wide array of carbocation intermediates that undergo further rearrangements, leading to a multitude of linear, cyclic, and polycyclic structures. researchgate.net
Detailed Research Findings:
Farnesene (B8742651): The synthesis of (E)-β-farnesene from FPP is catalyzed by (E)-β-farnesene synthase. nih.govwikipedia.org This reaction involves the ionization of the diphosphate group and subsequent deprotonation. researchgate.net Research has shown that specific amino acid residues within the enzyme, such as W299 and Y402 in Artemisia annua farnesene synthase (AaFS), are crucial for determining the isomeric form of the farnesene product. nih.gov
Zingiberene (B123854): Zingiberene is formed from FPP through a rearrangement to nerolidyl diphosphate, followed by cyclization and a 1,3-hydride shift. wikipedia.org The enzyme responsible is zingiberene synthase, which has been identified in various plants, including ginger (Zingiber officinale). wikipedia.orgwikiwand.comwikipedia.org
Artemisinic acid: A precursor to the antimalarial drug artemisinin, artemisinic acid is synthesized from FPP in a multi-step process. tandfonline.comnih.govcapes.gov.br The first committed step is the cyclization of FPP to amorpha-4,11-diene, catalyzed by amorpha-4,11-diene synthase (ADS). nih.gov Subsequent oxidation steps are carried out by cytochrome P450 enzymes. nih.gov
Table 1: Examples of Sesquiterpene Biosynthesis
Diterpene Biosynthesis
Diterpenes are a class of C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP). neliti.comresearchgate.net The biosynthesis of these compounds involves the cyclization of GGPP by diterpene synthases (diTPSs) to form a variety of carbocyclic skeletons, which can then be further modified by enzymes such as cytochrome P450 monooxygenases. researchgate.netresearchgate.net
Detailed Research Findings:
Taxol (Paclitaxel): The biosynthesis of the anticancer drug Taxol is a complex pathway involving approximately 20 enzymatic steps. pnas.orgencyclopedia.pub The committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene by taxadiene synthase. nih.govnih.gov This is followed by a series of hydroxylation and acylation reactions catalyzed by various enzymes, including several cytochrome P450 hydroxylases and acyltransferases. pnas.orgnih.gov
Forskolin (B1673556): This labdane (B1241275) diterpene is known for its ability to activate adenylyl cyclase. wikipedia.org Its biosynthesis begins with the conversion of GGPP to 13R-manoyl oxide. researchgate.netelifesciences.org This intermediate is then subjected to a series of oxygenations by multifunctional cytochrome P450 enzymes (CYP76AH11, CYP76AH15, and CYP76AH16) and a final acetylation to yield forskolin in Coleus forskohlii. nih.govelifesciences.orgnih.gov
Table 2: Examples of Diterpene Biosynthesis
Triterpene Biosynthesis
Triterpenes are a large and diverse group of C30 natural products derived from the cyclization of squalene. nih.gov The biosynthesis begins with the tail-to-tail condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction catalyzed by squalene synthase. acs.org Squalene is then typically oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. researchgate.netnih.govresearchgate.net The subsequent cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) is a key branching point, leading to the formation of various polycyclic triterpene skeletons. nih.govnih.gov
Detailed Research Findings:
Lanosterol: In animals and fungi, 2,3-oxidosqualene is cyclized to lanosterol by the enzyme lanosterol synthase. wikipedia.orgguidetopharmacology.org Lanosterol is a crucial intermediate in the biosynthesis of cholesterol and other steroids. wikipedia.org The mechanism of lanosterol synthase involves a cascade of carbocation rearrangements. acs.org
Cycloartenol (B190886): In plants, the primary product of 2,3-oxidosqualene cyclization is cycloartenol, which is catalyzed by cycloartenol synthase. wikipedia.orgmdpi.comnih.gov Cycloartenol serves as the precursor for the biosynthesis of phytosterols (B1254722). mdpi.com Interestingly, some plants, like Arabidopsis thaliana, have been found to possess both cycloartenol synthase and lanosterol synthase, suggesting dual pathways for sterol biosynthesis. nih.gov
α-Onocerin: This seco-triterpenoid is produced from squalene-2,3;22,23-dioxide in Ononis spinosa by the action of a single oxidosqualene cyclase, OsONS1. nih.gov This demonstrates an example of convergent evolution in plant specialized metabolism. nih.gov
Table 3: Examples of Triterpene Biosynthesis
Protein Prenylation: a Major Post Translational Modification Driven by Mevalonate Metabolites
Mechanisms of Protein Farnesylation and Geranylgeranylation
The biosynthesis of the isoprenoid lipids required for prenylation, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), originates from the mevalonate (B85504) pathway. nih.govfrontiersin.org Mevalonic acid is a key precursor in this pathway. nih.govnih.gov FPP is a 15-carbon isoprenoid that serves as the donor for farnesylation, while GGPP is a 20-carbon isoprenoid used in geranylgeranylation. wikipedia.orgwikipedia.org GGPP is synthesized from FPP by the addition of an isopentenyl pyrophosphate unit. wikipedia.org
The attachment of these isoprenoid groups to proteins is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II or RabGGTase). nih.govnih.gov
Farnesyltransferase (FTase) and Geranylgeranyltransferase type I (GGTase-I) recognize a "CaaX" motif at the C-terminus of their target proteins. acs.orgwikipedia.org In this motif, 'C' is the cysteine residue that gets prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal amino acid that determines the specificity of the enzyme. acs.orgwikipedia.org FTase generally recognizes proteins where X is methionine, serine, glutamine, alanine, or cysteine. wikipedia.org GGTase-I acts on proteins where X is leucine (B10760876) or phenylalanine. wikipedia.orgnih.gov Both enzymes are composed of an α-subunit and a β-subunit, with the α-subunit being common to both. wikipedia.org
Geranylgeranyltransferase type II (GGTase-II) , also known as RabGGTase, modifies Rab proteins, which typically end in CC or CXC motifs. wikipedia.org Unlike FTase and GGTase-I, RabGGTase does not recognize a simple consensus sequence. Instead, it requires a Rab escort protein (REP) that binds to the Rab protein and presents it to the enzyme for the addition of two geranylgeranyl groups to the C-terminal cysteine(s). nih.govwikipedia.org
Following the attachment of the isoprenoid group by FTase or GGTase-I, the "aaX" tripeptide is cleaved by a specific protease, and the newly exposed prenylated cysteine is carboxylated. acs.org
Functional Roles of Prenylated Proteins in Cellular Signaling Pathways
Prenylation is critical for the function of a wide array of proteins, particularly those involved in cellular signaling. By increasing the hydrophobicity of the protein, the attached lipid moiety facilitates its anchoring to cellular membranes, a prerequisite for the biological activity of many signaling molecules. wikipedia.orgwikipedia.org
Small GTPases are a superfamily of proteins that act as molecular switches in a multitude of cellular processes. Their function is critically dependent on their ability to localize to specific cellular membranes, which is mediated by prenylation. nih.govnih.gov
Ras proteins (H-Ras, N-Ras, K-Ras) are key regulators of cell proliferation and differentiation. cytoskeleton.com They are typically farnesylated, which is essential for their localization to the plasma membrane and their transforming activity. cytoskeleton.comnih.gov Following farnesylation, H-Ras and N-Ras undergo palmitoylation, another lipid modification, which further aids in their membrane anchoring. nih.govmolbiolcell.org
Rho family GTPases (e.g., Rho, Rac) are primarily involved in regulating the actin cytoskeleton, cell morphology, and cell motility. cytoskeleton.comnih.gov These proteins are typically geranylgeranylated. wikipedia.orgnih.gov This modification is crucial for their interaction with regulatory proteins like guanine (B1146940) nucleotide dissociation inhibitors (GDIs) and their localization to membranes where they exert their function. nih.govexlibrisgroup.com Defective RhoA prenylation has been linked to impaired intestinal epithelial barrier function. nih.gov
Rab GTPases are the largest family of small GTPases and are master regulators of vesicular trafficking, controlling processes from vesicle formation to fusion with target membranes. nih.govmdpi.com Most Rab proteins are geranylgeranylated, often on two C-terminal cysteines by RabGGTase. wikipedia.orgresearchgate.net This dual lipidation ensures their stable association with vesicle membranes, which is essential for their role in guiding vesicles to their correct destinations within the cell. youtube.com While prenylation is generally considered essential, some studies suggest that certain Rab proteins, like Rab13, may associate with vesicles through protein-protein interactions even without prenylation. nih.govnih.gov
Rheb and RalB are also members of the Ras superfamily. Rheb is known to be farnesylated and plays a critical role in the mTOR signaling pathway, which regulates cell growth and proliferation. RalB is geranylgeranylated and is involved in various cellular processes, including exocytosis and cytoskeletal organization.
Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a meshwork underlying the inner nuclear membrane that provides structural support to the nucleus and is involved in chromatin organization and gene regulation. nih.gov B-type lamins (lamin B1 and B2) and the precursor to lamin A (prelamin A) are farnesylated at a C-terminal CaaX motif. etsu.eduuiowa.edu This farnesylation is crucial for targeting these proteins to the inner nuclear membrane. molbiolcell.orgetsu.edu
In the case of prelamin A, after farnesylation and subsequent processing steps, the farnesylated C-terminal portion is cleaved off to produce mature, non-prenylated lamin A. uiowa.edunih.gov The failure to remove this farnesylated tail, as seen in the genetic disorder Hutchinson-Gilford progeria syndrome, leads to the accumulation of a toxic, permanently farnesylated prelamin A (progerin) at the nuclear membrane, causing severe nuclear abnormalities. pnas.org In contrast, B-type lamins remain permanently farnesylated throughout their lifespan, which helps to anchor them to the inner nuclear membrane. nih.gov
Intracellular Localization and Function of Mevalonate-Dependent Prenylated Proteins
The attachment of a farnesyl or geranylgeranyl group via the mevalonate pathway is a primary signal for directing proteins to cellular membranes. nih.govwikipedia.org However, this initial membrane targeting is often not sufficient for precise subcellular localization. A "two-signal" model has been proposed, where a second signal, in addition to prenylation, is required for targeting to specific membrane compartments like the plasma membrane or the inner nuclear membrane. molbiolcell.org
For instance, farnesylated Ras proteins require a second signal, such as palmitoylation (for H-Ras and N-Ras) or a polybasic region (for K-Ras), to be efficiently targeted to the plasma membrane. acs.orgmolbiolcell.org Similarly, the localization of nuclear lamins to the inner nuclear membrane requires both farnesylation and a nuclear localization signal. molbiolcell.org
Once at the membrane, prenylated proteins can interact with effector proteins to initiate downstream signaling cascades. researchgate.net The prenyl group itself can also mediate protein-protein interactions. For example, RhoGDI proteins bind to the geranylgeranyl group of Rho GTPases, sequestering them in the cytoplasm in an inactive state and regulating their delivery to membranes. nih.gov
The availability of mevalonate and its downstream isoprenoid pyrophosphates can influence which proteins are prenylated. nih.gov Studies have shown that at lower mevalonate concentrations, farnesylation may be favored, while higher concentrations support geranylgeranylation, indicating a mechanism for differential regulation of protein function based on metabolic state. nih.gov
Regulatory Mechanisms of the Mevalonate Pathway
Transcriptional Control of Mevalonic Acid Pathway Enzyme Expression
The primary level of regulation occurs at the transcriptional level, where the synthesis of enzymes in the mevalonate (B85504) pathway is controlled. This process is governed by a family of master regulators as well as other transcription factors that respond to diverse cellular cues.
The key transcriptional regulators of the genes encoding mevalonate pathway enzymes are the Sterol Regulatory Element-Binding Proteins (SREBPs). creative-proteomics.com Of the SREBP family, SREBP-2 is predominantly responsible for regulating the synthesis and uptake of cholesterol. frontiersin.org Inactive SREBP precursors are tethered to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP (SREBP-cleavage activating protein) complex is released from the ER and travels to the Golgi apparatus. researchgate.net In the Golgi, SREBP is proteolytically cleaved, releasing its N-terminal fragment. This active, nuclear form of SREBP (nSREBP) translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of its target genes. researchgate.netnih.gov This binding activates the transcription of a host of genes involved in the mevalonate pathway, including HMG-CoA synthase (HMGCS), HMG-CoA reductase (HMGCR), mevalonate kinase (MVK), and others, thereby increasing the production of cholesterol and other isoprenoids. nih.gov
Beyond SREBPs, other transcription factors modulate the mevalonate pathway in response to various cellular stresses and signals.
Hypoxia-Inducible Factor 1 (HIF-1): Under low oxygen conditions (hypoxia), the α-subunit of HIF-1 (HIF-1α) is stabilized. HIF-1α accumulation can increase the level and activity of HMG-CoA reductase (HMGCR) by stimulating its transcription. qub.ac.ukuniprot.org However, the relationship is complex, as HIF-1α also directly activates the transcription of the INSIG-2 gene. nih.gov The protein product, Insig-2, plays a crucial role in the degradation of HMGCR, thereby creating a feedback loop that can guard against excessive pathway activity during hypoxic stress. frontiersin.orgnih.gov
Tumor Protein p53: The tumor suppressor protein p53 acts as a repressor of the mevalonate pathway. nih.gov Wild-type p53 can block the activation of SREBP-2, thereby decreasing the transcription of mevalonate pathway genes. nih.gov This repression is often mediated by the p53-dependent transcriptional induction of the ABCA1 gene, a cholesterol transporter. nih.gov Conversely, certain mutations in the p53 gene are associated with an upregulation of mevalonate pathway genes, which can contribute to malignant phenotypes. wikipedia.org
Estrogen-Related Receptor Alpha (ERRα): ERRα is an orphan nuclear receptor whose transcriptional activity is linked to cellular metabolism. Recent findings have identified cholesterol as an endogenous agonist for ERRα. wikipedia.org The mevalonate pathway, by producing cholesterol, promotes the transcriptional activity of ERRα. elsevierpure.com This creates a feed-forward loop where the pathway's end-product enhances the activity of a transcription factor that can, in turn, influence metabolic programs related to cell growth and energy homeostasis. wikipedia.orgyoutube.comkoreascience.kr The effects of cholesterol-lowering drugs like statins and bisphosphonates on processes such as bone resorption have been shown to be dependent on ERRα. wikipedia.org
Table 1: Key Transcriptional Regulators of the Mevalonate Pathway
| Regulator | Type | Primary Role in MVA Pathway Regulation |
|---|---|---|
| SREBP-2 | Transcription Factor | Master activator; binds to SREs to induce transcription of pathway enzymes like HMGCR and MVK when sterol levels are low. nih.gov |
| HIF-1α | Transcription Factor | Upregulates HMGCR transcription under hypoxic conditions; also induces Insig-2, which promotes HMGCR degradation. qub.ac.uknih.gov |
| p53 | Tumor Suppressor | Represses the pathway by inhibiting the activation of SREBP-2. nih.gov |
| ERRα | Nuclear Receptor | Its transcriptional activity is promoted by cholesterol, a downstream product of the pathway, creating a feed-forward mechanism. wikipedia.orgelsevierpure.com |
Post-Transcriptional and Post-Translational Regulation of this compound Pathway Enzymes
Regulation of the mevalonate pathway also occurs after the genes have been transcribed, providing additional layers of control over enzyme levels and activity.
The efficiency with which messenger RNA (mRNA) is translated into protein is another control point. Research indicates that non-sterol products derived from mevalonate can inhibit the translation of HMGCR mRNA. nih.gov This mechanism works in concert with transcriptional repression to fine-tune the amount of HMGCR protein synthesized. nih.gov This translational inhibition provides a rapid means to curtail enzyme production without altering gene transcription or mRNA stability. nih.govnih.gov Furthermore, the stability of HMGCR mRNA itself is regulated, with sterols like 25-hydroxycholesterol (B127956) promoting its degradation, a process that requires new protein synthesis. nih.gov
The stability of key enzymes, particularly HMGCR, is tightly regulated by sterol levels through the ubiquitin-proteasome system. When sterol levels in the ER membrane rise, they induce a conformational change in HMGCR, causing it to bind to ER-resident proteins called Insigs (Insulin-induced genes). frontiersin.orgnih.gov This binding event recruits a membrane-associated E3 ubiquitin ligase complex. frontiersin.org Several E3 ligases, including gp78, Trc8, and RNF145, have been identified to mediate the ubiquitination of HMGCR. frontiersin.orgcreative-proteomics.com Ubiquitination marks the HMGCR protein for extraction from the ER membrane and subsequent degradation by the 26S proteasome. researchgate.net This sterol-accelerated degradation is a rapid and powerful mechanism to reduce enzyme levels, decreasing the half-life of HMGCR from hours to less than an hour.
The activity of mevalonate pathway enzymes can be directly and rapidly modulated by phosphorylation, a reversible post-translational modification mediated by protein kinases.
AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA) on HMGR: AMPK, a key cellular energy sensor, phosphorylates and inactivates HMGCR. This phosphorylation occurs at a specific serine residue (Ser872 in the human enzyme), inhibiting its catalytic activity. nih.gov This provides a direct link between the cell's energy status and cholesterol synthesis, shutting down the energy-intensive mevalonate pathway when ATP levels are low. PKA has also been implicated in the phosphorylation and inactivation of HMGCR.
AKT on MVD: The serine/threonine kinase AKT (also known as Protein Kinase B) has been shown to modulate the mevalonate pathway by directly phosphorylating Mevalonate Diphosphate (B83284) Decarboxylase (MVD) at Serine 96. nih.gov This phosphorylation event in macrophages was found to increase the activation of the small GTPase Rac1 and promote cell survival. nih.gov This links growth factor signaling pathways, which often activate AKT, directly to the regulation of a downstream enzyme in the mevalonate pathway.
P2K1 on MVK: In plants, the mevalonate pathway is activated by extracellular ATP (eATP) through a distinct phosphorylation event. The eATP receptor P2K1, a protein kinase, directly interacts with and phosphorylates Mevalonate Kinase (MVK). This phosphorylation enhances MVK's enzymatic activity, demonstrating a unique mechanism of pathway regulation in response to extracellular purinergic signaling in plants.
Table 2: Key Post-Translational Regulators and Modifications
| Target Enzyme | Regulator/Modification | Mechanism | Outcome |
|---|---|---|---|
| HMG-CoA Reductase (HMGR) | Ubiquitination (gp78, Trc8, RNF145) | High sterols trigger Insig binding, leading to ubiquitination. | Targeted for proteasomal degradation. frontiersin.orgcreative-proteomics.com |
| HMG-CoA Reductase (HMGR) | Phosphorylation (AMPK, PKA) | Kinases phosphorylate a key serine residue in the catalytic domain. | Inactivation of enzyme activity. nih.gov |
| Mevalonate Diphosphate Decarboxylase (MVD) | Phosphorylation (AKT) | AKT phosphorylates MVD at Serine 96. | Increased Rac1 activation and enhanced cell survival. nih.gov |
| Mevalonate Kinase (MVK) | Phosphorylation (P2K1) | Plant receptor kinase phosphorylates MVK in response to eATP. | Activation of enzyme activity (in plants). |
Sumoylation of this compound Pathway Enzymes (e.g., HMGS-1)
Beyond well-known regulatory modifications like phosphorylation and ubiquitination, sumoylation—the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target—is an emerging mechanism for controlling metabolic pathways. nih.govnih.gov Research has identified HMG-CoA synthase (HMGS-1), the enzyme catalyzing the first committed step in the mevalonate pathway, as a target for this type of regulation. nih.govpnas.org
In the model organism Caenorhabditis elegans, HMGS-1 undergoes an age-dependent sumoylation. nih.govpnas.org This modification is not static but is dynamically balanced by the activity of a specific SUMO protease, ULP-4. nih.govpnas.org As the organism ages, ULP-4 expression and localization change, leading to an accumulation of sumoylated HMGS-1. nih.govnih.gov The functional consequence of HMGS-1 sumoylation is the negative regulation and inactivation of the enzyme. nih.gov This age-related increase in sumoylation impairs the mevalonate pathway, which can be partially rescued by dietary supplementation with mevalonate. nih.gov This regulatory circuit, conserved evolutionarily, suggests that sumoylation is a fundamental mechanism for modulating the flux of the mevalonate pathway in response to aging. nih.govpnas.org
Feedback Inhibition by Mevalonate Pathway Products and Downstream Metabolites
The mevalonate pathway is subject to stringent feedback control, a crucial mechanism for maintaining metabolic balance and preventing the overproduction of its products. creative-proteomics.comnih.gov This regulation is primarily mediated by the accumulation of downstream metabolites, particularly cholesterol and non-sterol isoprenoids, which inhibit key enzymes in the pathway. creative-proteomics.com
The most extensively studied target of feedback inhibition is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway. nih.govfrontiersin.org High levels of intracellular sterols trigger a complex process that leads to the accelerated degradation of HMGCR. infobiochem.com This process involves the binding of sterols to HMGCR, which then promotes the interaction of HMGCR with endoplasmic reticulum (ER) membrane proteins called Insigs. infobiochem.comresearchgate.net This binding event recruits a ubiquitin ligase, leading to the ubiquitination of HMGCR and its subsequent extraction from the ER membrane for degradation by the proteasome. nih.govresearchgate.net
Non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), also play a critical role. creative-proteomics.com GGPP is sensed by the protein UBIAD1; when GGPP levels are high, UBIAD1 dissociates from HMGCR, making the enzyme susceptible to degradation. nih.govfrontiersin.orgnih.gov This ensures that cells can maintain a basal level of HMGCR activity for the continuous synthesis of essential non-sterol isoprenoids even when cholesterol levels are high. nih.govnih.gov
Other enzymes in the pathway are also targets of feedback regulation. Mevalonate kinase (MVK), for instance, is inhibited by several downstream metabolites, including FPP, which competes with ATP for the enzyme's binding site. researchgate.netaip.orgnih.gov Similarly, farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase are allosterically inhibited by their respective products, FPP and GGPP. creative-proteomics.com This multi-level feedback system ensures that the production of various isoprenoids is tightly coupled to cellular demand. creative-proteomics.comnih.gov
| Enzyme | Inhibitor(s) | Mechanism of Inhibition |
| HMG-CoA Reductase (HMGCR) | Cholesterol, Oxysterols, Geranylgeranyl pyrophosphate (GGPP) | Sterol-induced binding to Insig proteins, leading to ubiquitination and proteasomal degradation. nih.govinfobiochem.comresearchgate.net GGPP accumulation causes dissociation of the protective protein UBIAD1. frontiersin.orgnih.gov |
| Mevalonate Kinase (MVK) | Farnesyl pyrophosphate (FPP), Geranyl pyrophosphate (GPP), Dimethylallyl pyrophosphate (DMAPP) | Competitive inhibition at the ATP-binding site. researchgate.netnih.govnih.gov |
| Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl pyrophosphate (FPP) | Allosteric inhibition by the end product. creative-proteomics.com |
| Geranylgeranyl Pyrophosphate Synthase (GGPS) | Geranylgeranyl pyrophosphate (GGPP) | Allosteric inhibition by the end product. creative-proteomics.com |
Interplay with Other Central Metabolic Pathways (e.g., PI3K-AKT-mTOR, Glycolysis, Fatty Acid Synthesis)
PI3K-AKT-mTOR Pathway: This major signaling pathway, which controls cell growth, proliferation, and survival, is a key regulator of mevalonate metabolism. nih.govnih.govyoutube.com The mechanistic target of rapamycin (B549165) (mTOR), particularly the mTORC1 complex, promotes the activity of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govnih.gov SREBPs are transcription factors that upregulate the expression of genes encoding mevalonate pathway enzymes, including HMGCR. nih.govnih.gov Thus, growth signals that activate PI3K-AKT-mTOR signaling can drive lipid biosynthesis, including the production of cholesterol and other isoprenoids, to support cell growth and proliferation. nih.govyoutube.com Conversely, inhibiting the mevalonate pathway can, in some contexts, decrease PI3K activity, indicating a reciprocal relationship. nih.gov
Glycolysis: The connection to glycolysis is fundamental, as it supplies the primary substrate for the mevalonate pathway. researchgate.net Glucose breakdown via glycolysis produces pyruvate, which enters the mitochondria and is converted to acetyl-CoA to fuel the Krebs cycle. nih.gov In states of high glucose uptake, citrate (B86180) can be exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to generate a cytosolic pool of acetyl-CoA. nih.govresearchgate.net This cytosolic acetyl-CoA is the direct precursor for both the mevalonate pathway and fatty acid synthesis, directly linking glucose metabolism to the synthesis of cholesterol and other lipids. researchgate.netmdpi.com
Fatty Acid Synthesis: The mevalonate pathway and fatty acid synthesis are both major consumers of cytosolic acetyl-CoA and are often co-regulated. nih.govresearchgate.net Both pathways are upregulated by SREBP transcription factors in response to growth signals. nih.gov This coordinated regulation ensures that the building blocks for membranes (cholesterol from the mevalonate pathway and fatty acids) are synthesized in a balanced manner to support cell proliferation. However, they also compete for the same substrate pool, and the relative flux through each pathway can be influenced by the cell's specific metabolic needs and the activity of upstream regulatory pathways like fatty acid oxidation. nih.govresearchgate.net
Mevalonate Pathway Dysregulation in Pathobiological Contexts
Metabolic Reprogramming in Cancer Biology
Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. A key aspect of this metabolic reprogramming is the upregulation of the mevalonate (B85504) pathway, which provides essential biomolecules for tumor progression.
Mechanisms of Mevalonate Pathway Upregulation in Neoplasia
The upregulation of the mevalonate pathway in cancer is a multifaceted process driven by a convergence of genetic and signaling alterations. A primary driver is the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol and isoprenoid biosynthesis. nih.govresearchgate.net Oncogenic signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT pathway, can promote the activation and nuclear translocation of SREBP-2, thereby increasing the expression of key mevalonate pathway enzymes. nih.govfrontiersin.org Additionally, the oncogene MYC has been shown to enhance the expression of mevalonate pathway enzymes, further fueling tumor growth. frontiersin.orgnih.gov Mutations in tumor suppressor genes, most notably TP53, also play a crucial role. frontiersin.orgresearchgate.net Certain mutant forms of p53 can physically interact with SREBP-2, leading to enhanced transcription of mevalonate pathway genes. nih.gov
| Mechanism | Key Molecules/Pathways | Consequence |
| Transcriptional Upregulation | SREBP-2, MYC | Increased expression of mevalonate pathway enzymes (e.g., HMGCR, MVK) |
| Oncogenic Signaling | PI3K/AKT, MAPK | Activation and stabilization of SREBP-2 |
| Tumor Suppressor Inactivation | Mutant p53 | Enhanced SREBP-2-mediated transcription of pathway genes |
| Loss of Feedback Regulation | Alterations in cholesterol sensing | Sustained activation of SREBP-2 |
Dependence of Cancer Cells on Mevalonate-Derived Metabolites for Proliferation and Survival
The heightened activity of the mevalonate pathway in cancer cells underscores their profound dependence on its products for survival and proliferation. nih.gov Cholesterol, a major output of the pathway, is not only a crucial component of cell membranes, influencing their fluidity and signaling functions, but also a precursor for steroid hormones that can drive the growth of certain cancers. nih.govresearchgate.netresearchgate.net
Beyond cholesterol, non-sterol isoprenoids are critically important for various cellular processes that are co-opted by cancer cells. nih.gov Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are essential for the post-translational modification of small GTPases, such as Ras and Rho, in a process known as protein prenylation. researchgate.netnih.gov This modification is vital for their proper localization and function in signaling pathways that control cell growth, survival, and motility. Ubiquinone (Coenzyme Q10), another non-sterol isoprenoid, is a key component of the mitochondrial electron transport chain, and its synthesis is crucial for cellular bioenergetics and redox balance. aacrjournals.org Dolichol is required for the synthesis of N-linked glycoproteins, which are important for cell-cell adhesion and signaling. aacrjournals.org
| Metabolite | Function in Cancer Cells |
| Cholesterol | Membrane integrity, lipid raft formation, precursor for steroid hormones |
| Farnesyl Pyrophosphate (FPP) | Protein farnesylation (e.g., Ras), synthesis of other isoprenoids |
| Geranylgeranyl Pyrophosphate (GGPP) | Protein geranylgeranylation (e.g., Rho), crucial for cell signaling and migration |
| Ubiquinone (Coenzyme Q10) | Mitochondrial respiration, antioxidant defense |
| Dolichol | N-linked glycosylation of proteins |
Role of Mevalonate Pathway in Tumor Growth and Metastasis
The reliance of cancer cells on mevalonate-derived metabolites directly translates to the pathway's critical role in promoting tumor growth and metastasis. nih.gov The increased production of cholesterol and isoprenoids supports the rapid proliferation of cancer cells by providing the necessary building blocks for new membranes and signaling molecules. researchgate.netfrontiersin.org Protein prenylation, fueled by FPP and GGPP, is particularly important for the function of oncoproteins that drive cell cycle progression and inhibit apoptosis.
Furthermore, the mevalonate pathway is intimately linked to the metastatic cascade. aacrjournals.org The prenylation of Rho family GTPases is essential for the cytoskeletal rearrangements required for cell migration and invasion. nih.gov By promoting the function of these proteins, the mevalonate pathway facilitates the ability of cancer cells to detach from the primary tumor, invade surrounding tissues, and disseminate to distant sites. nih.gov Studies have shown that inhibition of the mevalonate pathway can suppress the migratory and invasive potential of cancer cells. aacrjournals.org
Modulation by Oncogenic Signaling and Tumor Suppressors
The mevalonate pathway is a key downstream effector of many oncogenic signaling pathways. The PI3K/AKT pathway, frequently activated in cancer, promotes SREBP-2 activation and thereby stimulates the entire mevalonate cascade. nih.govfrontiersin.orgmdpi.com Similarly, the Ras-MAPK signaling pathway has been shown to upregulate mevalonate pathway gene expression. nih.gov This integration ensures that as cancer cells receive proliferative and survival signals, they also ramp up the production of the necessary lipids and isoprenoids to execute these programs.
Conversely, tumor suppressors often function to restrain the mevalonate pathway. Wild-type p53, for instance, can suppress the mevalonate pathway by inducing the expression of ABCA1, a cholesterol transporter that promotes cholesterol efflux and thereby reduces the activation of SREBP-2. nih.govresearchgate.net Loss of p53 function, a common event in cancer, therefore removes this brake on the pathway. nih.gov The tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, also indirectly suppresses the mevalonate pathway. mdpi.comh1.co Loss of PTEN leads to AKT activation and subsequent stimulation of SREBP-2 and the mevalonate pathway. mdpi.com
Genetic Disorders of Mevalonate Metabolism
In contrast to the acquired upregulation of the mevalonate pathway in cancer, inherited defects in the enzymes of this pathway lead to a group of rare genetic disorders.
Mevalonate Kinase Deficiency: Molecular Basis and Impact on Isoprenoid Synthesis
Mevalonate Kinase Deficiency (MKD) is an autosomal recessive disorder caused by mutations in the MVK gene, which encodes the enzyme mevalonate kinase. nih.govresearchgate.net This enzyme catalyzes the phosphorylation of mevalonic acid, an early step in the mevalonate pathway. storymd.com Mutations in the MVK gene lead to a reduction in the activity of mevalonate kinase, with the severity of the disease correlating with the degree of residual enzyme function. researchgate.net
The deficiency in mevalonate kinase activity results in a build-up of this compound, which is excreted in the urine, and a downstream deficit in the synthesis of isoprenoids. nih.gov This impaired isoprenoid synthesis is believed to be the primary driver of the clinical manifestations of MKD. nih.govfrontiersin.org The reduced availability of FPP and GGPP leads to defective protein prenylation, affecting the function of numerous signaling proteins, particularly within the innate immune system. nih.gov This is thought to trigger the recurrent episodes of fever and inflammation that are characteristic of the disorder. frontiersin.org The clinical spectrum of MKD ranges from the milder Hyper-IgD syndrome (HIDS) to the more severe Mevalonic Aciduria (MA), which is associated with developmental delay and neurological abnormalities. researchgate.netfrontiersin.orguva.nl
| MVK Gene Mutation | Phenotype | Functional Impact on Mevalonate Kinase | Impact on Isoprenoid Synthesis |
| V377I | Hyper-IgD Syndrome (HIDS) | Reduced enzyme stability and activity | Mild to moderate reduction in isoprenoid synthesis |
| I268T | Hyper-IgD Syndrome (HIDS) | Decreased enzyme activity | Mild to moderate reduction in isoprenoid synthesis |
| Various null mutations | Mevalonic Aciduria (MA) | Severe loss of enzyme function | Severe reduction in isoprenoid synthesis |
Consequences of Defective Protein Prenylation in Autoinflammatory Syndromes
Dysregulation of the mevalonate pathway, particularly leading to a deficiency in mevalonate kinase, results in a spectrum of autoinflammatory diseases, including the milder Hyperimmunoglobulinemia D and Periodic Fever Syndrome (HIDS) and the more severe Mevalonic Aciduria (MA). frontiersin.orgru.nl These conditions, collectively known as Mevalonate Kinase Deficiency (MKD), are autosomal recessive disorders caused by mutations in the MVK gene. frontiersin.orgfrontiersin.org A primary molecular consequence of reduced mevalonate kinase activity is the decreased synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). frontiersin.orgresearchgate.net These isoprenoids are crucial for protein prenylation, a post-translational modification that attaches them to small GTP-binding proteins (GTPases), enabling their proper localization and function. frontiersin.orgnih.gov
The failure to prenylate these proteins, particularly those from the Rab, Rho, and Rap families, is a central pathogenic mechanism in MKD. frontiersin.orgfrontiersin.orgnih.gov Unprenylated GTPases accumulate in the cytoplasm and are unable to anchor to cellular membranes, which is critical for their role in intracellular signaling cascades that govern inflammation. frontiersin.orgresearchgate.net This defect disrupts the normal regulation of the innate immune system, leading to the characteristic recurrent episodes of fever and systemic inflammation seen in patients. frontiersin.orgresearchgate.net
Research has established a direct correlation between the degree of enzymatic deficiency and the severity of the prenylation defect. nih.govresearchgate.net Patients with more severe mutations in the MVK gene exhibit lower residual mevalonate kinase activity, leading to a more profound defect in protein prenylation and a more severe clinical presentation, such as MA. frontiersin.orgresearchgate.net Conversely, individuals with milder mutations and higher residual enzyme activity typically present with HIDS. frontiersin.org The accumulation of unprenylated proteins, such as uRabs and uRap1A in peripheral blood mononuclear cells (PBMCs), serves as a consistent and sensitive biomarker for diagnosing MKD. frontiersin.orgnih.govresearchgate.net This biochemical marker can distinguish MKD from other autoinflammatory conditions and helps to confirm the functional consequence of identified MVK gene variants. nih.govresearchgate.net
| Syndrome | Gene | Enzyme | Key Pathogenic Mechanism | Affected Proteins | Clinical Manifestations |
| Mevalonate Kinase Deficiency (MKD) | MVK | Mevalonate Kinase | Defective protein prenylation due to decreased isoprenoid synthesis. frontiersin.org | Small GTPases (e.g., Rab, Rap1A, Rho). frontiersin.orgnih.gov | Recurrent fever, skin rash, lymphadenopathy, abdominal pain, joint pain. frontiersin.org |
| Hyperimmunoglobulinemia D Syndrome (HIDS) | MVK | Mevalonate Kinase | Partial enzyme deficiency leading to accumulation of unprenylated proteins. frontiersin.orgresearchgate.net | Rab and Rap1A GTPases. frontiersin.orgresearchgate.net | Milder, periodic inflammatory episodes. frontiersin.org |
| Mevalonic Aciduria (MA) | MVK | Mevalonate Kinase | Severe enzyme deficiency with significant prenylation defects. frontiersin.org | Rab and Rap1A GTPases. frontiersin.orgresearchgate.net | Severe, multisystemic presentation with prenatal onset. frontiersin.org |
Mevalonate Pathway in Immune Cell Function and Immunometabolism
The mevalonate pathway is a critical metabolic route that extends beyond cholesterol synthesis, playing a fundamental role in the functioning of the immune system. Its products are essential for the activation, signaling, and regulation of inflammatory responses by various immune cells.
Isoprenoid Requirements for Immune Cell Activation and Signaling
The activation and function of immune cells, particularly T cells, are metabolically demanding processes that involve significant cellular reprogramming. nih.govfrontiersin.org Upon activation, immune cells upregulate glycolysis and the mevalonate pathway to support proliferation and effector functions. nih.gov The non-sterol isoprenoid intermediates of this pathway, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are indispensable for these processes. nih.govresearchgate.net
FPP and GGPP serve as lipid attachments for the post-translational prenylation of small GTPases, such as Ras, Rho, and Rac. nih.govnih.gov This modification is essential for anchoring these signaling proteins to the inner leaflet of the cell membrane, a prerequisite for their participation in signal transduction cascades. nih.govresearchgate.net For instance, the activation of the PI3K-AKT-mTOR pathway, a central regulator of immune cell growth and differentiation, is dependent on the proper function of prenylated Ras proteins. nih.gov
Specifically, research has shown that:
T Cell Proliferation and Differentiation: The isoprenoid GGPP is crucial for T cell proliferation. nih.govresearchgate.net Both GGPP and its precursor FPP are involved in regulating the differentiation of T helper (Th) cells. nih.govresearchgate.net Depletion of these isoprenoids, for example through statin treatment, can impair the function of Ras and RhoA, leading to reduced phosphorylation of downstream kinases like ERK and p38. nih.gov This ultimately affects the expression of key cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), thereby biasing the Th1/Th2 response. nih.govresearchgate.net
Membrane Integrity and Signaling Platforms: Isoprenoids and cholesterol are vital for the formation and integrity of lipid rafts. nih.gov These cholesterol-enriched microdomains in the cell membrane act as platforms for assembling signaling complexes required for T-cell activation. nih.gov
Regulation of Inflammatory Responses by Mevalonate Metabolism
The mevalonate pathway is intricately linked to the regulation of inflammatory responses, primarily through the synthesis of GGPP and its role in protein prenylation. duke.edunih.gov A deficiency in the pathway, as seen in MKD, leads to a shortage of GGPP. researchgate.net This lack of protein geranylgeranylation impairs the function of small GTPases that are critical for controlling inflammatory signaling. duke.edunih.gov
One of the key consequences of impaired geranylgeranylation is the activation of the pyrin inflammasome. researchgate.netduke.edu The pyrin protein is an innate immune sensor that, when activated, assembles an inflammasome complex leading to the cleavage of pro-caspase-1 into active caspase-1. duke.edu Caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. researchgate.netrndsystems.com In the absence of sufficient GGPP, the activity of RhoA GTPase is diminished, which removes its inhibitory effect on the pyrin inflammasome, leading to constitutive IL-1β release and systemic inflammation. researchgate.net
Furthermore, sustained inflammation can itself alter mevalonate pathway metabolism. In hepatocytes, inflammatory cytokines can suppress certain enzymes, leading to an accumulation of mevalonate pathway intermediates, which can further modulate cellular signaling and contribute to metabolic dysregulation. nih.gov Conversely, inhibiting the mevalonate pathway with statins has been shown to exert anti-inflammatory effects by depleting the isoprenoids necessary for the function of pro-inflammatory signaling proteins. nih.govresearchgate.net This highlights the pathway's role as a central hub that both influences and is influenced by inflammatory states.
| Process | Key Mevalonate-Derived Molecule | Mechanism | Immune Outcome |
| T Cell Activation & Proliferation | GGPP, FPP | Prenylation of small GTPases (Ras, RhoA) for membrane anchoring and signal transduction. nih.govresearchgate.net | Enables T cell proliferation and effector function. nih.gov |
| Th1/Th2 Differentiation | FPP, GGPP | Modulates TCR signaling pathways (ERK, p38) influencing cytokine gene expression. nih.gov | Biases the balance between Th1 (pro-inflammatory) and Th2 responses. nih.govresearchgate.net |
| Inflammasome Regulation | GGPP | Geranylgeranylation of RhoA GTPase, which inhibits the pyrin inflammasome. researchgate.net | Prevents inappropriate activation of the pyrin inflammasome and subsequent IL-1β secretion. researchgate.netduke.edu |
Mevalonate-Derived Phosphoantigens and Gamma-Delta T Cell Activation
A specialized subset of T cells, known as Vγ9/Vδ2 T cells, functions as a bridge between the innate and adaptive immune systems and is uniquely activated by small, non-peptide phosphoantigens. nih.govcardiff.ac.uk The mevalonate pathway in human cells produces one such activator, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl diphosphate (B83284) (DMAPP). nih.govoup.com
Under normal physiological conditions, the intracellular concentrations of IPP are too low to trigger Vγ9/Vδ2 T cell activation. However, dysregulation of the mevalonate pathway, which can occur in tumor cells or during certain metabolic stress conditions, can lead to the accumulation of IPP. researchgate.net This accumulation results in the presentation of these phosphoantigens, leading to the activation of Vγ9/Vδ2 T cells, which then mount an immune response. nih.govresearchgate.net
Interestingly, many pathogenic bacteria and parasites utilize a different pathway for isoprenoid biosynthesis, the 2-C-methyl-D-erythritol-4-phosphate (MEP) or DOXP pathway. nih.govoup.com A key intermediate in this pathway, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), is an extremely potent activator of human Vγ9/Vδ2 T cells, being thousands of times more effective than IPP. nih.govcardiff.ac.uk The presence of the MEP pathway in microbes and its absence in humans allows Vγ9/Vδ2 T cells to specifically recognize and respond to microbial infections. nih.govoup.com
Pharmacological manipulation of the mevalonate pathway can also modulate Vγ9/Vδ2 T cell activity. Nitrogen-containing bisphosphonates (N-BPs), which inhibit farnesyl pyrophosphate synthase (FPPS) downstream of IPP, cause the intracellular accumulation of IPP, leading to potent Vγ9/Vδ2 T cell activation. nih.gov Conversely, statins, which inhibit HMG-CoA reductase upstream of IPP synthesis, can prevent this N-BP-induced activation by blocking the production of IPP. nih.gov
Role in Cardiovascular Health and Lipid Metabolism (Mechanistic Focus)
The mevalonate pathway is central to cardiovascular health primarily through its role in producing cholesterol, a key molecule in the pathogenesis of atherosclerosis. metwarebio.com The tight regulation of this pathway is essential for maintaining cellular and systemic lipid homeostasis.
Mevalonate Pathway and Cholesterol Homeostasis
Cholesterol is an essential structural component of all animal cell membranes and a precursor for steroid hormones, vitamin D, and bile acids. metwarebio.comcreative-proteomics.com The synthesis of cholesterol is a complex process for which the mevalonate pathway provides the necessary isoprenoid building blocks. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) catalyzes the conversion of HMG-CoA to this compound, which is the rate-limiting step of the entire pathway. clinpgx.orgnews-medical.net Consequently, HMGCR is the principal site of regulation for cholesterol biosynthesis. creative-proteomics.comnews-medical.net
The regulation of cholesterol homeostasis is maintained through a sophisticated feedback system orchestrated primarily by the family of sterol regulatory element-binding proteins (SREBPs), with SREBP-2 being the master regulator of cholesterol metabolism. nih.govnovusbio.com
The regulatory mechanism operates as follows:
Low Cholesterol State: When cellular cholesterol levels are low, the SREBP-2 protein, which is initially an inactive precursor tethered to the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus. portlandpress.comcancertreatmentjournal.com In the Golgi, it undergoes a two-step proteolytic cleavage, releasing its N-terminal domain. portlandpress.comcancertreatmentjournal.com This active, soluble fragment of SREBP-2 (nSREBP-2) translocates to the nucleus. nih.govnih.gov
Gene Transcription: In the nucleus, nSREBP-2 binds to specific DNA sequences called sterol regulatory elements (SREs) in the promoter regions of target genes. novusbio.comcancertreatmentjournal.com This binding upregulates the transcription of genes encoding HMGCR and other enzymes of the mevalonate pathway, as well as the low-density lipoprotein receptor (LDLR), which is responsible for the uptake of cholesterol-containing LDL particles from the circulation. portlandpress.comnih.gov The coordinated upregulation of these genes leads to both increased cholesterol synthesis and uptake, thereby restoring cellular cholesterol levels. nih.gov
High Cholesterol State: When cellular cholesterol levels are high, cholesterol binds to the SREBP cleavage-activating protein (SCAP), causing a conformational change that promotes the binding of SCAP to the insulin-induced gene (Insig) protein. portlandpress.com This SREBP-2/SCAP/Insig complex is retained in the ER, preventing the transport of SREBP-2 to the Golgi and halting its activation. portlandpress.com This feedback inhibition suppresses the transcription of the HMGCR and LDLR genes, thus reducing cholesterol production and uptake. creative-proteomics.com
This transcriptional control is the primary mechanism by which cells maintain cholesterol homeostasis. nih.gov Statins, the most widely used class of cholesterol-lowering drugs, act as competitive inhibitors of HMG-CoA reductase. nih.govdroracle.ai By blocking this rate-limiting enzyme, statins reduce intracellular cholesterol synthesis. news-medical.netnih.gov This depletion of intracellular cholesterol leads to the activation of SREBP-2, which in turn upregulates the expression of LDL receptors on the surface of liver cells. droracle.ai The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, which is the primary mechanism for the lipid-lowering effect of statins in the prevention of cardiovascular disease. metwarebio.comnih.gov
Mechanistic Basis of HMG-CoA Reductase Inhibition and Downstream Consequences of this compound Depletion
The targeted inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of therapeutic strategies aimed at modulating the mevalonate pathway. This enzyme catalyzes the conversion of HMG-CoA to this compound, a critical rate-limiting step in the biosynthesis of cholesterol and a variety of non-sterol isoprenoids essential for numerous cellular functions. patsnap.comwikipedia.org The primary class of drugs that target this enzyme are the statins, which are competitive inhibitors of HMG-CoA reductase. droracle.aidroracle.ai
The mechanism of action of statins is rooted in their structural similarity to the natural substrate, HMG-CoA. mdpi.com This allows them to bind to the active site of the HMG-CoA reductase enzyme, thereby blocking the access of HMG-CoA and preventing its conversion to this compound. nih.govelsevierpure.com This competitive inhibition leads to a significant reduction in the intracellular pool of this compound. nih.govresearchgate.net The binding of statins to the enzyme is a reversible process, and different statins exhibit varying affinities and binding characteristics, which can influence their potency. wustl.eduscilit.com
The depletion of this compound has far-reaching consequences that extend beyond the inhibition of cholesterol synthesis, a phenomenon often referred to as the pleiotropic effects of statins. mdpi.com These effects are primarily due to the reduced synthesis of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.net These molecules serve as crucial lipid attachments for the post-translational modification of a wide array of proteins, a process known as prenylation. nih.govnih.gov
Protein prenylation is vital for the proper subcellular localization and biological activity of many proteins, particularly small GTPases like those of the Ras, Rho, and Rab families. mdpi.comunmc.edu These GTPases are key regulators of a multitude of cellular processes, including signal transduction, cell proliferation, and intracellular trafficking. nih.govunmc.edu The disruption of their function due to a lack of prenylation can lead to a cascade of downstream effects. researchgate.netfrontiersin.org For instance, impaired prenylation of Rho GTPases can affect cytoskeletal dynamics and cell migration. frontiersin.org
Furthermore, the depletion of this compound impacts mitochondrial function. A key downstream product of the mevalonate pathway is Coenzyme Q10 (CoQ10), also known as ubiquinone, which is a vital component of the electron transport chain. mdpi.commdpi.commetwarebio.com Reduced levels of CoQ10 can impair mitochondrial respiration, leading to decreased ATP production and increased oxidative stress. mdpi.comaacrjournals.org
The consequences of this compound depletion are summarized in the following tables:
Key Downstream Products of the Mevalonate Pathway Affected by HMG-CoA Reductase Inhibition
| Product | Function | Consequence of Depletion |
|---|---|---|
| Cholesterol | Membrane structure, precursor for steroid hormones and bile acids. nih.govnih.gov | Reduced plasma membrane cholesterol, altered membrane fluidity and signaling. nih.gov |
| Farnesyl Pyrophosphate (FPP) | Isoprenoid donor for protein farnesylation (e.g., Ras), precursor for other isoprenoids. mdpi.comcreative-proteomics.com | Impaired farnesylation of proteins, affecting signal transduction pathways. nih.govnih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid donor for protein geranylgeranylation (e.g., Rho, Rab). mdpi.compnas.org | Disrupted localization and function of geranylgeranylated proteins, affecting cytoskeletal regulation and vesicular trafficking. frontiersin.orgnih.gov |
| Coenzyme Q10 (Ubiquinone) | Electron carrier in the mitochondrial respiratory chain. mdpi.commetwarebio.com | Impaired mitochondrial function, decreased ATP synthesis, and increased oxidative stress. mdpi.comaacrjournals.org |
| Dolichol | Involved in the N-linked glycosylation of proteins. mdpi.comresearchgate.net | Altered protein glycosylation, potentially affecting protein folding and function. researchgate.net |
| Heme A | Prosthetic group in cytochrome c oxidase (Complex IV) of the electron transport chain. nih.gov | Potential disruption of mitochondrial respiratory chain function. mdpi.com |
Cellular Processes Affected by this compound Depletion
| Cellular Process | Key Mediators Affected | Observed Consequences |
|---|---|---|
| Protein Prenylation | Ras, Rho, Rab family GTPases. unmc.edufrontiersin.org | Mislocalization of proteins from membranes, leading to their inactivation and disruption of downstream signaling. researchgate.netnih.gov |
| Signal Transduction | Ras-MAPK pathway, Rho-ROCK pathway. nih.govresearchgate.net | Altered cell growth, proliferation, and survival signals. researchgate.netnih.gov |
| Mitochondrial Function | Coenzyme Q10, Heme A. mdpi.commdpi.com | Reduced efficiency of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS). mdpi.comaacrjournals.org |
| Intracellular Trafficking | Rab GTPases. mdpi.comunmc.edu | Impaired vesicular transport, affecting processes like endocytosis and exocytosis. unmc.edu |
| Cell Cycle Progression | Cholesterol and non-sterol isoprenoids. nih.gov | Blockade of different steps in the cell cycle. nih.gov |
Dysregulation of the mevalonate pathway through the inhibition of HMG-CoA reductase and the subsequent depletion of this compound has profound effects on cellular homeostasis. While the reduction in cholesterol synthesis is the most well-known outcome, the disruption of non-sterol isoprenoid production leads to a wide range of cellular dysfunctions that are critical in various pathobiological contexts. mdpi.comnih.gov
Comparative Mevalonate Pathway Biology Across Organisms
Mevalonate (B85504) Pathway in Mammalian Systems
In mammalian cells, the MVA pathway is a crucial metabolic cascade that begins with acetyl-CoA and culminates in the synthesis of IPP and DMAPP. These precursors are vital for the production of a wide range of essential isoprenoids, including cholesterol, steroid hormones, dolichol, and ubiquinone (coenzyme Q10). nih.govnih.gov The pathway's initial steps involve the conversion of three molecules of acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting step of the entire pathway. nih.govcreative-proteomics.com
The regulation of the MVA pathway in mammals is a tightly controlled process, occurring at multiple levels to ensure a balanced supply of its products while preventing the accumulation of potentially toxic intermediates. nih.govcreative-proteomics.com Key regulatory mechanisms include:
Transcriptional Control: The expression of genes encoding MVA pathway enzymes, particularly HMGCR, is primarily regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govcreative-proteomics.com When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis. creative-proteomics.com
Post-Translational Modifications: The activity of HMGCR is also modulated by post-translational modifications like phosphorylation. For instance, AMP-activated protein kinase (AMPK) can phosphorylate and inactivate HMGCR in response to low cellular energy levels. creative-proteomics.com
Feedback Inhibition: The pathway is subject to feedback inhibition by its downstream products. High levels of cholesterol and other isoprenoids can allosterically inhibit HMGCR, thus reducing the pathway's flux. creative-proteomics.com
Dysregulation of the MVA pathway in mammals has been linked to various diseases. For example, elevated cholesterol levels are a major risk factor for cardiovascular disease. nih.gov Additionally, the MVA pathway is often upregulated in various cancers, where its products contribute to processes like cell growth and membrane biogenesis. nih.gov
Mevalonate Pathway in Plant Systems
Plants possess two distinct pathways for isoprenoid biosynthesis: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgethz.chnih.gov Both pathways ultimately produce the same five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scialert.net
Cytosolic Mevalonate Pathway versus Plastidial Methylerythritol Phosphate Pathway in Isoprenoid Biosynthesis
The MVA pathway, located in the cytosol, is primarily responsible for the synthesis of sterols, certain sesquiterpenes, and the side chain of ubiquinone. nih.govpnas.org In contrast, the MEP pathway, which operates within the plastids, provides the precursors for monoterpenes, some sesquiterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. nih.govrsc.org This compartmentalization suggests a division of labor in the production of different classes of isoprenoids. rsc.org For instance, the MVA pathway is crucial for the formation of the pollen coat and elaioplasts, which are rich in sterol esters. nih.gov Conversely, the MEP pathway is essential for the development of the gametophyte but not the elaioplast. nih.gov
Compartmentalization of Mevalonic Acid Biosynthesis Enzymes in Plant Cells
The enzymes of the MVA pathway are primarily localized in the cytosol, with some evidence suggesting their presence in peroxisomes as well. rsc.org Specifically, enzymes such as mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate (B83284) decarboxylase have been found to be associated with peroxisomes. nih.gov The chloroplast membrane is generally impermeable to this compound, which reinforces the separation of the two isoprenoid biosynthesis pathways. nih.gov This strict compartmentalization allows for independent regulation of the two pathways, enabling the plant to fine-tune the production of different isoprenoids in response to specific developmental or environmental cues. nih.govcimap.res.in
Interplay and Cross-Talk Between Isoprenoid Pathways in Plants
Despite their spatial separation, a degree of metabolic cross-talk exists between the MVA and MEP pathways. nih.govsemanticscholar.org This interaction allows for the exchange of isoprenoid intermediates between the cytosol and plastids. nih.gov For example, studies have shown that intermediates from the MEP pathway can be used for the synthesis of sterols, which are typically derived from the MVA pathway, especially when the MVA pathway is inhibited. nih.gov Conversely, MVA-derived precursors can be incorporated into plastidial isoprenoids like plastoquinone. nih.gov This metabolic flexibility likely provides a mechanism for the plant to balance the supply of isoprenoid precursors under varying conditions. nih.govfao.org However, the precise mechanisms and regulation of this cross-talk are still under investigation. nih.gov
Mevalonate Pathway Products in Plant Development and Environmental Stress Responses
The products of the MVA pathway are integral to numerous aspects of plant growth, development, and interaction with the environment. nih.govresearchgate.net Isoprenoids derived from this pathway include essential phytohormones such as brassinosteroids, which regulate various developmental processes. researchgate.net Mutants in the MVA pathway often exhibit severe growth defects, including dwarfism and male sterility, highlighting the pathway's fundamental importance. nih.gov
Furthermore, MVA pathway products play a crucial role in plant responses to both biotic and abiotic stresses. nih.govresearchgate.netresearchgate.net For instance, many isoprenoids function as defense compounds against herbivores and pathogens. researchgate.net The pathway can be activated by external stimuli, such as extracellular ATP released upon wounding, which triggers a signaling cascade that enhances the production of defense-related isoprenoids. nih.govresearchgate.net
Mevalonate Pathway in Microbial Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)
In contrast to yeast, the bacterium Escherichia coli naturally utilizes the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis and lacks a native MVA pathway. oup.com However, the MVA pathway from organisms like Saccharomyces cerevisiae has been successfully engineered into E. coli to enhance the production of various isoprenoids. oup.comnih.gov This strategy of introducing a heterologous MVA pathway can provide a more efficient supply of IPP and DMAPP, bypassing the tight regulation of the native MEP pathway. nih.govacs.org Metabolic engineering efforts in E. coli have focused on optimizing the expression of MVA pathway genes, balancing enzyme activities, and increasing the supply of the precursor acetyl-CoA to improve the yields of desired isoprenoid products. nih.govasm.orgacs.org
Similarities and Differences with Eukaryotic Mevalonate Pathways
The mevalonate (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoids, a vast class of organic molecules essential for life. acs.orgnih.gov While this pathway is found in eukaryotes and archaea, significant variations exist, particularly in the enzymatic steps that convert this compound to the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). acs.orgnih.gov
Similarities: The initial steps of the MVA pathway, often referred to as the "upper stage," are largely conserved between eukaryotes and most archaea. nih.gov This stage begins with acetyl-CoA as the sole carbon source and proceeds through the following key reactions nih.govwikipedia.org:
Acetoacetyl-CoA Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
HMG-CoA Synthase then condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
HMG-CoA Reductase , a critical rate-limiting enzyme, reduces HMG-CoA to (R)-mevalonate.
Phylogenetic analyses have identified strong homologues for these first three enzymes in the genomes of most archaea, indicating a shared evolutionary origin for the upper portion of the pathway. nih.gov
Differences: The primary divergence between the eukaryotic and various archaeal MVA pathways occurs in the "lower stage," which converts mevalonate into IPP. acs.orgnih.gov Eukaryotes utilize a canonical pathway involving two sequential phosphorylations followed by a decarboxylation. acs.org In contrast, archaea have evolved several alternative, modified pathways. asm.org
Canonical Eukaryotic Pathway: Mevalonate is first phosphorylated by Mevalonate Kinase (MVK) to form mevalonate-5-phosphate (MVAP). acs.org A second phosphorylation by Phosphomevalonate Kinase (PMVK) yields mevalonate-5-pyrophosphate (MVAPP). Finally, Mevalonate Pyrophosphate Decarboxylase (MVD) catalyzes an ATP-dependent decarboxylation of MVAPP to produce IPP. acs.orgnih.gov This entire conversion from mevalonate to IPP consumes three molecules of ATP. nih.gov
"Archaeal" Mevalonate Pathway: This recently elucidated pathway, considered a modified version of the eukaryotic one, is widely conserved in archaea. nih.govnih.gov It begins with the phosphorylation of mevalonate by MVK to MVAP, similar to the eukaryotic path. asm.org However, the subsequent steps are distinct. Phosphomevalonate Dehydratase (PMDh) , an enzyme from the aconitase X family, converts MVAP to trans-anhydromevalonate-5-phosphate (tAHMP). frontiersin.org This is followed by decarboxylation by Anhydromevalonate Phosphate Decarboxylase (AMPD) to yield isopentenyl phosphate (IP). nih.gov Finally, Isopentenyl Phosphate Kinase (IPK) phosphorylates IP to form IPP. asm.orgnih.gov A key feature of this pathway is its energy efficiency, consuming only two molecules of ATP to convert mevalonate to IPP. nih.gov
Thermoplasma-type MVA Pathway: Found in archaea of the order Thermoplasmatales, this pathway presents another variation. asm.orgnih.gov It involves a Mevalonate-3-Kinase that phosphorylates mevalonate at the 3-OH position, followed by a Mevalonate-3-phosphate-5-Kinase to yield mevalonate-3,5-bisphosphate. acs.orgresearchgate.net An ATP-independent decarboxylase then produces IP, which is subsequently phosphorylated by IPK to IPP. researchgate.net
Haloarchaea-type MVA Pathway: In this variation, after the initial phosphorylation to MVAP, a Mevalonate-5-phosphate Decarboxylase performs the decarboxylation step, followed by a final phosphorylation by IPK to generate IPP. acs.org
These distinct routes for IPP biosynthesis in archaea highlight the metabolic diversity and adaptation of these organisms, especially concerning energy conservation. nih.gov
| Feature | Eukaryotic MVA Pathway | "Archaeal" MVA Pathway | Thermoplasma-type MVA Pathway |
|---|---|---|---|
| Key Intermediates (post-Mevalonate) | Mevalonate-5-Phosphate, Mevalonate-5-Pyrophosphate | Mevalonate-5-Phosphate, trans-Anhydromevalonate-5-Phosphate, Isopentenyl Phosphate | Mevalonate-3-Phosphate, Mevalonate-3,5-Bisphosphate, Isopentenyl Phosphate |
| Key Enzymes (post-Mevalonate) | Mevalonate Kinase, Phosphomevalonate Kinase, Mevalonate Pyrophosphate Decarboxylase | Mevalonate Kinase, Phosphomevalonate Dehydratase, Anhydromevalonate Phosphate Decarboxylase, Isopentenyl Phosphate Kinase | Mevalonate-3-Kinase, Mevalonate-3-phosphate-5-Kinase, Decarboxylase, Isopentenyl Phosphate Kinase |
| ATP Consumption (Mevalonate to IPP) | 3 molecules | 2 molecules | 2 molecules (decarboxylase is ATP-independent) |
Metabolic Engineering Approaches for Enhanced Isoprenoid Production
The MVA pathway is a prime target for metabolic engineering to produce high-value isoprenoids, which have applications as pharmaceuticals, biofuels, fragrances, and food additives. nih.govrsc.org Microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently used as cell factories for this purpose. nih.govrsc.orgoup.com Engineering efforts focus on increasing the metabolic flux towards isoprenoid precursors to improve yields. nih.gov
A common and effective strategy is the introduction of a heterologous MVA pathway into a host organism like E. coli, which naturally uses the methylerythritol phosphate (MEP) pathway for isoprenoid synthesis. nih.govoup.com For instance, expressing the MVA pathway from S. cerevisiae in E. coli has been shown to successfully produce amorphadiene (B190566), a precursor to the antimalarial drug artemisinin. oup.com Similarly, reconstituting the MVA pathway in E. coli using genes from organisms like Enterococcus faecalis and Streptococcus pneumoniae has significantly improved the production of carotenoids such as lycopene (B16060). nih.govjmb.or.kr
Key strategies for optimizing the MVA pathway include:
Overcoming Rate-Limiting Steps: The enzyme HMG-CoA reductase (HMGR) is a well-known rate-limiting step in the MVA pathway. nih.gov Engineering this enzyme, for example by using a truncated form of HMGR from Enterococcus faecalis, has led to substantial increases in squalene (B77637) production in S. cerevisiae. nih.govresearchgate.net
Balancing Pathway Expression: Achieving high titers requires balancing the expression and catalytic efficiencies of all enzymes in the pathway to avoid the accumulation of toxic intermediates or the creation of metabolic bottlenecks. oup.com
Enhancing Precursor Supply: The availability of the initial substrate, acetyl-CoA, is often a limiting factor, especially in yeast. oup.com Strategies to boost acetyl-CoA levels, such as expressing a feedback-insensitive acetyl-CoA synthetase from Salmonella enterica in S. cerevisiae, have dramatically increased mevalonate production. oup.com
Redirecting Carbon Flux: To maximize product yield, competing metabolic pathways that drain precursors away from the MVA pathway are often downregulated or knocked out. In S. cerevisiae, inhibiting the enzyme squalene synthase (ERG9), which consumes the isoprenoid precursor farnesyl pyrophosphate (FPP) for sterol biosynthesis, has been shown to significantly enhance mevalonate accumulation. oup.com
Spatial Organization of Enzymes: A novel approach involves using RNA scaffolds to co-localize enzymes of the MVA pathway within the cell. acs.orgnih.gov This synthetic compartmentalization can increase the efficiency of the multi-enzyme pathway by channeling intermediates and preventing their loss to competing reactions. This strategy increased mevalonate levels by over 80% and isoprene production by 142% in E. coli. acs.orgnih.gov
CRISPR-Based Genome Editing: Advanced gene-editing tools like CRISPR/Cas9 allow for the simultaneous knockout of multiple genes in competing pathways. This has been applied in S. cerevisiae to disrupt five genes, resulting in a 41-fold increase in mevalonate production. mdpi.com
The reconstruction of the energy-efficient "archaeal" MVA pathway in E. coli has also been demonstrated, enhancing lycopene production and suggesting that enzymes from extremophilic archaea can function effectively in bacterial hosts. nih.govnih.gov This opens up new possibilities for designing highly efficient microbial cell factories for isoprenoid production. nih.gov
| Engineering Strategy | Organism | Target/Modification | Outcome | Reference |
|---|---|---|---|---|
| Heterologous Pathway Expression | E. coli | Introduction of MVA pathway from S. cerevisiae | Production of amorphadiene (24 mg/L) | oup.com |
| Enhancing Precursor Supply & Pathway Repression | S. cerevisiae | Expression of feedback-insensitive acetyl-CoA synthetase; Inhibition of squalene synthase (ERG9) | Increased mevalonate production to 13.3 g/L | oup.com |
| Enzyme Co-localization | E. coli | Use of RNA scaffolds to co-localize MVA pathway enzymes (mvaE and mvaS) | 142% increase in isoprene production (to 609.3 mg/L) | acs.orgnih.gov |
| Engineering Rate-Limiting Enzyme | S. cerevisiae | Expression of a truncated, highly active HMG-CoA reductase (HMGR) from E. faecalis | 431-fold increase in squalene content in a lab strain | nih.gov |
| Multiplex Genome Editing | S. cerevisiae | Simultaneous CRISPR-mediated knockout of five genes in the MVA pathway | 41-fold increase in mevalonate production | mdpi.com |
| Reconstruction of Archaeal Pathway | E. coli | Introduction of lower MVA pathway genes from Methanosarcina mazei | Enhanced lycopene production | nih.gov |
Advanced Methodologies for Mevalonic Acid Pathway Research
Genetic Perturbation Models (e.g., Gene Disruption, T-DNA Insertion Mutants, Transgenic Systems)
Genetic perturbation is a cornerstone of functional genomics, allowing researchers to infer the role of a specific gene by observing the consequences of its inactivation or altered expression. In the context of the MVA pathway, these models have been crucial for establishing the essentiality of pathway genes and for uncovering their specific physiological roles.
Gene Disruption and Allelic Replacement: In microorganisms, targeted gene disruption or allelic replacement has been used to demonstrate the vital nature of the MVA pathway. For instance, genetic disruption experiments in the bacterium Streptococcus pneumoniae have shown that five key enzymes of the pathway—HMG-CoA synthase, HMG-CoA reductase, mevalonate (B85504) kinase, phosphomevalonate kinase, and mevalonate diphosphate (B83284) decarboxylase—are indispensable for its growth under standard laboratory conditions. nih.gov Specifically, replacing the native HMG-CoA synthase gene rendered the organism dependent on an external supply of mevalonate for survival. nih.gov Similarly, studies using fluoromevalonate, a competitive inhibitor of mevalonate diphosphate decarboxylase, in human cell lines have been complemented by RNA interference (siRNA) to silence specific genes and confirm the on-target effects of the chemical inhibitor. nih.gov
T-DNA Insertion Mutants: In plant biology, particularly in the model organism Arabidopsis thaliana, collections of T-DNA insertion mutants are invaluable resources. These mutants have random insertions of a known DNA sequence (T-DNA) within their genomes, often disrupting gene function. Researchers have systematically identified and characterized homozygous T-DNA insertion mutants for MVA pathway genes to study the effects of pathway interruption on transcript, protein, and metabolite levels. ethz.ch This approach allows for a systematic perturbation of the pathway to identify regulatory sites and understand the resulting physiological and metabolic consequences. ethz.ch
Transgenic Systems: Transgenic systems, which involve the introduction of foreign or modified genes, are used to study the effects of overexpressing or ectopically expressing MVA pathway genes. In plants, transgenic systems have been developed to investigate the impact of overexpressing specific enzymes on the production of valuable isoprenoids. ethz.chresearchgate.net For example, engineering microbes like Escherichia coli or Saccharomyces cerevisiae with genes from the MVA pathway is a common strategy to enhance the production of compounds such as phytosterols (B1254722) and other isoprenoid derivatives. researchgate.net These systems are fundamental to metabolic engineering efforts aimed at harnessing the MVA pathway for biotechnological applications.
| Methodology | Organism/System | Key Finding/Application | Reference |
|---|---|---|---|
| Gene Disruption / Allelic Replacement | Streptococcus pneumoniae | Demonstrated the essentiality of five MVA pathway genes for in vitro growth. | nih.gov |
| T-DNA Insertion Mutants | Arabidopsis thaliana | Systematic perturbation of the MVA pathway to assess implications on transcript, protein, and metabolite levels. | ethz.ch |
| RNA Interference (siRNA) | Human cell lines (HL-60, MOLT-4) | Used to confirm the effects of inhibiting mevalonate diphosphate decarboxylase on cell cycle and DNA damage. | nih.gov |
| Transgenic Systems (Metabolic Engineering) | E. coli, Saccharomyces cerevisiae | Introduction of MVA pathway genes to improve the production of phytosterols and other isoprenoids. | researchgate.net |
Omics Approaches (Transcriptomics, Proteomics, Metabolomics) in Pathway Analysis
"Omics" technologies provide a global snapshot of molecules within a cell, offering a system-wide view of how genetic perturbations or environmental stimuli affect metabolic pathways. Integrating these approaches (a "multi-omics" or "pluriomics" strategy) is particularly powerful for understanding the complex regulation of the MVA pathway. creative-proteomics.comresearchgate.net
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing which genes are active and at what levels. Transcriptomic studies in plants like Arabidopsis thaliana and Panax ginseng have shown that MVA pathway genes exhibit distinct expression patterns across different tissues and developmental stages. pnu.ac.irnih.gov For example, in Arabidopsis, MVA pathway genes generally show the highest expression in roots and reproductive organs. pnu.ac.ir In cancer research, transcriptomic analyses of cells treated with MVA pathway inhibitors (like statins) have revealed significant changes in the expression of genes related to the cell cycle and DNA replication, providing insights into the drugs' anticancer mechanisms. researchgate.netnih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels and post-translational modifications. In colon cancer cells, suppressing the MVA pathway was shown via proteomics to control multiple signaling pathways related to cell proliferation. nih.gov By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can precisely quantify changes in the proteome in response to MVA pathway inhibition. nih.gov
Metabolomics: Metabolomics is the comprehensive analysis of all metabolites in a biological sample. It provides a direct functional readout of the physiological state of a cell. In cancer cells treated with MVA pathway inhibitors, metabolomic analysis using platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has identified widespread metabolic reprogramming. creative-proteomics.comresearchgate.net This includes not only the expected decrease in MVA pathway intermediates but also alterations in amino acid synthesis, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comresearchgate.net In plant studies, metabolomics has been used to compare the effects of different drying methods on forest ginseng, revealing that certain methods better preserve secondary metabolites derived from the MVA pathway. mdpi.com
| Omics Approach | Research Area | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Plant Biology (Arabidopsis) | MVA and MEP pathway genes have different expression patterns; MVA genes are highest in roots and reproductive organs. | pnu.ac.ir |
| Transcriptomics & Metabolomics | Cancer Research (HeLa cells) | Revealed that bacterial cyclodipeptides block the MVA and cholesterol biosynthesis pathways, leading to diminished total cholesterol. | nih.gov |
| Pluri-omics (Metabolomics, Lipidomics, Transcriptomics) | Cancer Research (Gastric cancer cells) | Inhibition of the MVA pathway with lovastatin (B1675250) altered over 100 metabolites and lipids, affecting glucose uptake and amino acid synthesis. | creative-proteomics.com |
| Proteomics (SILAC) & Transcriptomics | Cancer Research (Colon cancer cells) | Suppression of the MVA pathway inhibits cell growth by controlling multiple signaling pathways relevant to proliferation. | nih.gov |
In Vitro Enzyme Activity Assays and Mechanistic Characterization
Understanding a metabolic pathway ultimately requires a detailed biochemical understanding of its constituent enzymes. In vitro studies using purified enzymes are essential for characterizing their fundamental properties and reaction mechanisms.
This process typically involves:
Expression and Purification: The gene for a specific MVA pathway enzyme is often cloned and expressed in a heterologous host like E. coli to produce large quantities of the protein. nih.gov The enzyme is then purified to homogeneity using chromatographic techniques.
Enzyme Activity Assays: Once purified, the enzyme's activity is measured. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) for its substrates (e.g., mevalonate and ATP for mevalonate kinase) and its specific activity. nih.gov For example, the purified mevalonate kinase from Staphylococcus aureus was found to have apparent Km values of 41 µM for R,S-mevalonate and 339 µM for ATP. nih.gov
Mechanistic Characterization: These studies delve into how the enzyme works. Researchers can investigate the enzyme's optimal pH, its structure, and its sensitivity to inhibitors. nih.govmdpi.com For instance, the conversion of HMG-CoA to mevalonate by HMG-CoA reductase is known to be a two-step reduction involving a bound mevaldyl-CoA intermediate. nih.gov Characterization of mevalonate kinase from S. aureus showed it was subject to substrate inhibition at high mevalonate concentrations and was competitively inhibited by farnesyl diphosphate with respect to ATP, demonstrating a form of feedback regulation. nih.gov
Future Directions and Emerging Research Avenues in Mevalonic Acid Pathway Studies
Elucidating Novel Regulatory Nodes in Mevalonate (B85504) Metabolism
The regulation of the mevalonate pathway is crucial to prevent the accumulation of toxic intermediates and to ensure a steady supply of its vital products. nih.gov While the transcriptional control by Sterol Regulatory Element-Binding Proteins (SREBPs) and the feedback inhibition of HMG-CoA Reductase (HMGCR) are well-documented, the search for new regulatory mechanisms is a key research focus. wikipedia.orgresearchgate.net
Recent research has employed unbiased proteomic screens to identify novel proteins that interact with and potentially regulate enzymes in the mevalonate pathway. researchgate.net Proximity labeling and affinity purification techniques have identified proteins like NAB1 (NGFI-A-binding protein 1) and KHDRBS1 (KH RNA Binding Domain Containing, Signal Transduction Associated 1) as potential regulators of mevalonate kinase (MVK). researchgate.net Studies have shown that knocking down NAB1 affects MVK protein levels, suggesting a previously unknown interaction that warrants further investigation. researchgate.net
Beyond protein-protein interactions, research is also focused on post-translational modifications and the role of specific pathway intermediates in feedback regulation. For instance, geranylgeranyl pyrophosphate (GGPP), a non-sterol isoprenoid, has been identified as a key molecule necessary for the degradation of HMGCR, the pathway's rate-limiting enzyme. nih.gov This highlights a sophisticated regulatory loop where a downstream product controls the initial committed step of the pathway. Unraveling these complex regulatory networks will provide a more complete picture of how cells maintain metabolic homeostasis. nih.govnih.gov
Comprehensive Understanding of Mevalonate Pathway Interactions with Other Metabolic Networks
The mevalonate pathway does not operate in isolation. It is intricately connected with other major metabolic networks, and understanding this crosstalk is a significant emerging research area. These interactions allow cells to coordinate lipid synthesis with energy status and the availability of building blocks.
A critical area of investigation is the interplay between the mevalonate pathway and glucose metabolism. The PI3K-AKT-mTOR signaling pathway, a central regulator of cell growth and glucose uptake, is known to connect with SREBP-mediated lipid synthesis. nih.gov Upregulated PI3K-AKT activity can increase the supply of acetyl-CoA, the primary substrate for the mevalonate pathway. nih.gov Conversely, inhibiting the MVA pathway can impact PI3K activity, demonstrating a bidirectional relationship. nih.gov
Furthermore, the MVA pathway is closely linked to fatty acid biosynthesis, as both pathways utilize acetyl-CoA as a fundamental building block. nih.gov In cancer cells, a metabolic reprogramming often occurs where both cholesterol and fatty acid synthesis are upregulated to support rapid proliferation. nih.gov Research is also exploring the interaction between the cytosolic mevalonate pathway and the plastid-localized methylerythritol phosphate (B84403) (MEP) pathway in organisms like plants, which both produce the isoprenoid precursors IPP and DMAPP. wikipedia.orgresearchgate.net Understanding the exchange of intermediates and regulatory signals between these pathways is crucial for a holistic view of isoprenoid metabolism. researchgate.net
Exploring Mevalonate Pathway Involvement in Unconventional Biological Processes
While the MVA pathway's role in producing cholesterol and facilitating protein prenylation is well-known, emerging research is uncovering its involvement in a range of less conventional biological processes. frontiersin.org These findings are expanding our understanding of the pathway's physiological significance.
One of the most dynamic areas of research is the role of the mevalonate pathway in immune cell function, particularly T cells. nih.govnih.gov T cell activation, proliferation, and differentiation are metabolically demanding processes that require the upregulation of the MVA pathway. nih.gov The production of non-sterol isoprenoids is essential for the function of regulatory T cells (Tregs), and manipulating the pathway can alter their suppressive capabilities. nih.gov Additionally, phosphoantigens generated through dysregulation of the mevalonate pathway in tumor cells can be detected by specific subsets of γδ T cells, highlighting a link to unconventional cancer immunotherapies. mdpi.com
Other unconventional roles are also being identified. Studies have shown that the MVA pathway is indispensable for the development and survival of brown adipose tissue (BAT), the body's primary site for thermogenesis. researchgate.netnih.gov Inhibition of the pathway impairs brown adipocyte differentiation and can lead to apoptosis of mature brown fat cells. researchgate.netnih.gov Furthermore, the "promiscuity" of the mevalonate pathway is being explored, where it can be engineered to produce non-canonical terpenes by incorporating alternative starter units, opening up possibilities for synthetic biology and the production of novel compounds. nih.gov
Development of Advanced Research Tools for Mevalonic Acid Pathway Investigation
Advancements in analytical and molecular biology techniques are paving the way for more detailed and dynamic investigations of the this compound pathway. These new tools are essential for dissecting the complex regulatory networks and metabolic fluxes within the pathway.
High-sensitivity analytical platforms are at the forefront of this technological push. Techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) allow for the precise and accurate quantification of MVA pathway intermediates and end-products, even at low concentrations. creative-proteomics.comcreative-proteomics.com These methods are crucial for profiling metabolites in various biological samples and understanding how the pathway is altered in disease states. creative-proteomics.com
Metabolic flux analysis, often using stable isotope tracers like 13C-glucose, enables researchers to track the flow of carbon atoms through the pathway in real-time. creative-proteomics.com This provides a dynamic view of enzymatic activity and pathway regulation that cannot be achieved with static metabolite measurements. creative-proteomics.com In addition to these analytical techniques, new chemical probes and biosensors are being developed to monitor the activity of specific enzymes and the levels of key metabolites within living cells. The creation of novel geranylgeranyl transferase probes, for example, promises to deepen our understanding of protein prenylation and its downstream effects. nih.gov These advanced tools will be instrumental in addressing the future challenges of mevalonate pathway research.
Q & A
Q. What is the biochemical role of mevalonic acid in isoprenoid biosynthesis, and how is its metabolic flux experimentally tracked?
this compound (MVA) serves as a precursor in the mevalonate pathway, converting to isopentenyl pyrophosphate (IPP), the foundational unit for terpenoids, steroids, and cholesterol. Isotopic labeling (e.g., ¹⁴C or ³H) is used to trace metabolic flux, while LC-MS/MS quantifies intermediates like farnesyl pyrophosphate and geranylgeranyl pyrophosphate . Enzymatic assays for mevalonate kinase (MVK) activity further validate pathway dynamics, particularly in genetic disorders like mevalonic aciduria .
Q. What analytical methods are employed to quantify this compound in biological matrices, and how are matrix effects mitigated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (e.g., ²H₇-mevalonic acid as an internal standard) is the gold standard. For plasma, acidification converts MVA to its lactone form, followed by solid-phase extraction (SPE) and reversed-phase ion-pair HPLC . Matrix effects in urine are addressed using surrogate analytes (e.g., deuterated MVA) and calibration in water to bypass endogenous interference .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound production in plant cell suspension cultures?
Central composite design (CCD) with variables like yeast extract concentration (0–200 mg/L) and sampling time (2–12 days) identifies optimal conditions. Quadratic models predict maximal MVA accumulation (1.75 mg/g DW) at 50 mg/L yeast extract and 2-day exposure, validated via ANOVA (R² > 87%) . Prolonged exposure (>2 days) reduces yields due to feedback inhibition, emphasizing time-course experiments .
Q. What are the diagnostic limitations of urinary this compound excretion in mevalonate kinase deficiency (MKD), and how is genetic validation integrated?
Urinary MVA levels (measured via GC-MS) show high sensitivity but variable specificity. Elevated MVA (>1.9 mmol/mol creatinine in infants) requires confirmation by MVK gene sequencing or enzyme assays to exclude false positives (e.g., HMG-CoA reductase mutations). ROC analysis reveals area-under-curve (AUC) >0.85, yet 15% of MKD patients exhibit normal excretion during remission .
Q. How do non-sterol metabolites of this compound regulate nuclear receptors like LXRα, and what experimental models elucidate this interaction?
Oxysterols (e.g., 24(S),25-epoxycholesterol) activate LXRα, while geranylgeraniol inhibits its constitutive activity. Dual-luciferase reporter assays in HEK293 cells transfected with LXRα-responsive promoters demonstrate dose-dependent modulation. Pharmacological inhibitors (e.g., compactin) and isotopic tracing (¹³C-MVA) dissect contributions of specific metabolites .
Q. What in vitro and in vivo models are used to study this compound’s role in mitigating statin-induced myopathy?
C2C12 myotubes treated with simvastatin (10–50 µM) show viability rescue via MVA supplementation (0.1–1 mM), measured via MTT assays. In SD rats, oral MVA (150 mg/kg/day) reverses statin-induced myopathy biomarkers (e.g., elevated CK levels) within 7 days, validated by histopathology .
Q. How is microbial fermentation engineered for scalable this compound production, and what screening strategies identify high-yield strains?
Endomycopsis fibuliger produces 939 µg/mL MVA in urea-enriched media via pH-stat fed-batch fermentation. High-throughput screening uses Lactobacillus heterohiochii auxotrophic assays, selecting strains with >90% mevalonate kinase activity. Metabolic engineering (e.g., HMG-CoA reductase overexpression) further enhances titers .
Methodological Tables
Table 1. Optimization of MVA production in Azadirachta indica cell cultures using CCD :
| Yeast Extract (mg/L) | Sampling Time (days) | MVA Accumulation (mg/g DW) | MVA Production (mg/L) |
|---|---|---|---|
| 50 | 2 | 1.75 | 23.77 |
| 100 | 6 | 0.51 | 6.97 |
Table 2. Diagnostic performance of urinary MVA in MKD :
| Parameter | Value |
|---|---|
| Sensitivity | 92% |
| Specificity | 78% |
| Positive Likelihood Ratio | 4.2 |
| AUC (ROC) | 0.87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
